Product packaging for Bay 60-7550(Cat. No.:CAS No. 439083-90-6)

Bay 60-7550

Cat. No.: B1667819
CAS No.: 439083-90-6
M. Wt: 476.6 g/mol
InChI Key: MYTWFJKBZGMYCS-NQIIRXRSSA-N
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Description

The second messengers cAMP and cGMP are important mediators of signal transduction and hence a wide range of cellular processes including vasodilation and synaptic plasticity. Type 2 cyclic nucleotide phosphodiesterases (PDE2) isoforms inactivate cAMP and cGMP by hydrolyzing the phosphodiester bond. BAY 60-7550 is a potent PDE2 inhibitor with IC50 values of 2.0 nM (bovine) and 4.7 nM (human). It is 50-fold more selective for PDE2 compared to PDE1 and greater than 100-fold selective compared to PDE5 PDE3B, PDE4B, PDE7B, PDE8A, PDE9A, PDE10A, and PDE11A. At 3 mg/kg this compound antagonizes oxidative stress-induced anxiety-like behavioral effects in mice by increasing cGMP signaling. At 1 mg/kg this compound improves the performance of rats in an object location task, enhancing cAMP/cGMP-mediated object and spatial memory consolidation.>BAY-60-7550 is a potent PDE2 inhibitor with IC50 values of 2.0 nM (bovine) and 4.7 nM (human). BAY-60-7550 antagonizes oxidative stress-induced anxiety-like behavioral effects in mice by increasing cGMP signaling. Phosphodiesterases (PDEs) are key regulatory enzymes of intracellular cAMP/cGMP levels. These second messengers play important regulatory roles in controlling steroidogenesis in the adrenal. Disruption of PDEs has been associated with a number of adrenal diseases

Structure

2D Structure

Chemical Structure Depiction
molecular formula C27H32N4O4 B1667819 Bay 60-7550 CAS No. 439083-90-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(3,4-dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methyl-3H-imidazo[5,1-f][1,2,4]triazin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N4O4/c1-17-25-27(33)29-24(16-20-13-14-22(34-3)23(15-20)35-4)30-31(25)26(28-17)21(18(2)32)12-8-11-19-9-6-5-7-10-19/h5-7,9-10,13-15,18,21,32H,8,11-12,16H2,1-4H3,(H,29,30,33)/t18-,21+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MYTWFJKBZGMYCS-NQIIRXRSSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C2C(=O)NC(=NN2C(=N1)C(CCCC3=CC=CC=C3)C(C)O)CC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C2C(=O)NC(=NN2C(=N1)[C@@H](CCCC3=CC=CC=C3)[C@@H](C)O)CC4=CC(=C(C=C4)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50649549
Record name 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

476.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

439083-90-6
Record name 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(1R)-1-[(1R)-1-hydroxyethyl]-4-phenylbutyl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=439083-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name BAY-60-7550
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0439083906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[(3,4-Dimethoxyphenyl)methyl]-7-[(2R,3R)-2-hydroxy-6-phenylhexan-3-yl]-5-methylimidazo[5,1-f][1,2,4]triazin-4(1H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50649549
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BAY-60-7550
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZRN7LZK9TQ
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Neuronal Mechanism of Action of Bay 60-7550

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Bay 60-7550 is a potent and highly selective inhibitor of phosphodiesterase 2 (PDE2), an enzyme that plays a critical role in regulating intracellular levels of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). In the neuronal context, the inhibition of PDE2 by this compound leads to the accumulation of these cyclic nucleotides, thereby modulating a cascade of downstream signaling pathways. This modulation has been shown to have significant effects on neuronal survival, synaptic plasticity, and cognitive functions. This technical guide provides a comprehensive overview of the mechanism of action of this compound in neurons, presenting key quantitative data, detailed experimental protocols, and visual representations of the associated signaling pathways.

Core Mechanism of Action: PDE2 Inhibition

The primary mechanism of action of this compound in neurons is the competitive inhibition of the PDE2 enzyme. PDE2 is a dual-substrate enzyme that hydrolyzes both cAMP and cGMP.[1][2] By inhibiting PDE2, this compound prevents the degradation of these cyclic nucleotides, leading to their increased intracellular concentrations.[3][4] This elevation in cAMP and cGMP levels subsequently activates their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG), initiating a variety of cellular responses.

Quantitative Data

Table 1: In Vitro Binding Affinity and Potency of this compound
TargetAssay TypeSpeciesValueReference
PDE2Inhibition Constant (Ki)Human3.8 nM[5][6]
PDE2IC50Bovine Heart2.0 ± 0.7 nM[7]
PDE1Selectivity-50-fold[3][5]
PDE5Selectivity-100-fold[3][5]
Other PDEs (3B, 4B, 7B, 8A, 9A, 10A, 11A)Selectivity->200-fold[3]
Table 2: Functional Effects of this compound in Neuronal Models
Experimental ModelParameter MeasuredConcentrationEffectReference
Rat Cortical NeuronscGMP levels (in presence of Bay 41-8543)1 nM - 1 µMSignificant increase[3]
Rat Cortical NeuronscAMP levels (in presence of forskolin)100 nM - 1 µMIncreased accumulation[3]
Rat Hippocampal SlicescGMP levels (in presence of SNP)10 nM - 10 µMSignificant increase[8]
Sympathetic NeuronsCa2+ channel currents1 µMSignificant increase[9]
HT-22 CellsCell viability (corticosterone-induced toxicity)1 µMRescued from cytotoxicity[7]
Mouse Primary Cortical NeuronsApoptosis (Aβ1-42-induced)1 µMBlocked[7]
Table 3: In Vivo Effects of this compound
Animal ModelDosing RegimenOutcomeReference
Aβ1-42-treated Mice0.5, 1.0, and 3.0 mg/kg (i.p.) for 14 daysAmeliorated memory impairment[1]
Chronically Stressed Mice3 mg/kgIncreased hippocampal spine density[10]
BCCAO Mice1 mg/kg/day (p.o.) for 21 daysAlleviated behavioral deficits[7]
Non-stressed Mice1 and 3 mg/kgIncreased head-dips and time spent head-dipping[5]
Restraint-stressed Mice1 mg/kgReversed stress-induced behavioral alterations[5]

Signaling Pathways

The inhibition of PDE2 by this compound triggers a cascade of signaling events that ultimately impact neuronal function. The primary pathways affected are the cAMP/PKA and cGMP/PKG signaling cascades.

cGMP/PKG Pathway

Increased cGMP levels activate Protein Kinase G (PKG), which in turn phosphorylates a variety of downstream targets. This pathway has been implicated in the neuroprotective effects of this compound against corticosterone-induced neurotoxicity.[2]

cGMP_PKG_Pathway cluster_0 Neuronal Cytosol Bay607550 This compound PDE2 PDE2 Bay607550->PDE2 inhibits cGMP cGMP PDE2->cGMP hydrolyzes PKG PKG cGMP->PKG activates Downstream Downstream Targets PKG->Downstream phosphorylates Neuroprotection Neuroprotection Downstream->Neuroprotection cAMP_PKA_Pathway cluster_1 Neuronal Nucleus Bay607550 This compound PDE2 PDE2 Bay607550->PDE2 inhibits cAMP cAMP PDE2->cAMP hydrolyzes PKA PKA cAMP->PKA activates CREB CREB PKA->CREB phosphorylates BDNF BDNF Expression CREB->BDNF PDE2_Assay_Workflow Start Start Prep Prepare Recombinant PDE2 Enzyme Start->Prep Mix Prepare Reaction Mixture (Buffer, PDE2, this compound) Prep->Mix Incubate Add [3H]cGMP/cAMP Incubate at 37°C Mix->Incubate Stop Stop Reaction & Add Snake Venom Incubate->Stop Separate Separate Product (Chromatography) Stop->Separate Quantify Quantify Product (Scintillation Counting) Separate->Quantify Analyze Calculate IC50 Quantify->Analyze End End Analyze->End

References

Bay 60-7550 and cAMP Crosstalk in Cardiac Cells: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the intricate relationship between Bay 60-7550, a selective phosphodiesterase 2 (PDE2) inhibitor, and cyclic adenosine monophosphate (cAMP) signaling in cardiac cells. Understanding this crosstalk is pivotal for developing novel therapeutic strategies for cardiovascular diseases. This document outlines the core signaling pathways, summarizes key quantitative data from preclinical studies, and provides detailed experimental methodologies.

Core Signaling Pathways

The interaction between this compound and cAMP signaling in cardiac cells is primarily mediated by the inhibition of PDE2. PDE2 is a dual-substrate enzyme that hydrolyzes both cAMP and cyclic guanosine monophosphate (cGMP). A unique characteristic of PDE2 is its allosteric activation by cGMP, which significantly enhances its cAMP hydrolyzing activity. This positions PDE2 as a critical node for the negative crosstalk between the cGMP and cAMP signaling pathways.[1][2][3]

In cardiac myocytes, β-adrenergic receptor (β-AR) stimulation elevates intracellular cAMP levels, leading to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in increased heart rate, contractility, and relaxation.[4] this compound, by inhibiting PDE2, prevents the degradation of cAMP. This leads to an accumulation of cAMP in specific subcellular compartments, thereby modulating the downstream effects of β-AR stimulation.[5][6]

The cGMP-PDE2-cAMP signaling cascade is a crucial regulatory mechanism. Signaling molecules that increase cGMP, such as nitric oxide (NO) and natriuretic peptides, can activate PDE2, leading to a reduction in cAMP levels.[1][4] By inhibiting PDE2, this compound disrupts this negative feedback loop, leading to sustained or elevated cAMP signaling even in the presence of high cGMP levels. This can have significant implications for cardiac function and pathophysiology.

Below are diagrams illustrating the key signaling pathways.

G cluster_membrane Plasma Membrane β-AR β-AR Gαs Gαs β-AR->Gαs Stimulation AC AC cAMP cAMP AC->cAMP ATP Gαs->AC Activates PKA PKA cAMP->PKA Activates PDE2 PDE2 cAMP->PDE2 Hydrolysis Downstream Targets Downstream Targets PKA->Downstream Targets Phosphorylates 5'AMP 5'AMP PDE2->5'AMP This compound This compound This compound->PDE2 Inhibits

This compound and cAMP Signaling Pathway. This diagram illustrates how this compound inhibits PDE2, leading to increased cAMP levels and PKA activation.

G cluster_membrane Plasma Membrane NP Receptor NP Receptor pGC pGC NP Receptor->pGC Activates cGMP cGMP pGC->cGMP GTP Natriuretic Peptides Natriuretic Peptides Natriuretic Peptides->NP Receptor PDE2 PDE2 cGMP->PDE2 Activates NO NO sGC sGC NO->sGC Activates sGC->cGMP GTP cAMP cAMP PDE2->cAMP Hydrolyzes This compound This compound This compound->PDE2 Inhibits

cGMP-PDE2-cAMP Crosstalk. This diagram shows how cGMP activates PDE2 to hydrolyze cAMP, a process inhibited by this compound.

Quantitative Data Summary

The following tables summarize quantitative data from various studies investigating the effects of this compound in cardiac cells.

Table 1: In Vitro Effects of this compound on Cardiac Myocytes

ParameterSpeciesCell TypeThis compound ConcentrationObserved EffectReference
cAMP AccumulationRatCardiac Fibroblasts100 nMRestored isoprenaline-induced cAMP accumulation in PDE2 overexpressing cells.[1]
L-type Ca2+ Current (ICa,L)MouseVentricular Myocytes100 nmol/LNo effect on basal ICa,L.[7][8]
Arrhythmogenic EventsMouseVentricular Myocytes100 nMIncreased isoprenaline-induced arrhythmogenic events in PDE2 overexpressing cells to wild-type levels.[7]
Cardiomyocyte Area (Hypertrophy)MouseNeonatal Cardiomyocytes100 nMEnhanced the antihypertrophic effect of NO in angiotensin II-treated cells.[9]
Ca2+ TransientRatLeft Ventricular Myocytes1 µmol/lIncreased SERCA2a activity and SR Ca2+ content, and reduced SR Ca2+ leak rate.[10]
Phospholamban (PLN) PhosphorylationRatLeft Ventricular Myocytes0.1 µmol/lIncreased phosphorylation of PLN at serine 16.[10]

Table 2: In Vivo and Ex Vivo Effects of this compound

ParameterSpeciesModelThis compound DosageObserved EffectReference
Heart RateDog, RatIn vivoi.p. administrationSignificantly increased heart rate.[7]
Heart ContractilityRatIn vivo (P-V loop)1.5 mg/kg, i.p.Increased stroke work, cardiac output, stroke volume, and ejection fraction.[10]
Left Ventricular Developed PressureRatLangendorff isolated heart0.001 - 1 µmol/lEnhanced left ventricular developed pressure.[10]
Arrhythmic EventsMouseEx vivo perfused heart100 nMIncreased incidence of arrhythmia after reperfusion injury.[7]
β-AR ResponsivenessMouseChronic isoproterenol infusion3 mg/kg IPRestored β-AR responsiveness (chronotropic and inotropic effects).[8]
Cardiac cGMP LevelsMouseIn vivo (Heart Failure Model)10 mg⋅kg−1⋅d−1 p.o.Markedly enhanced cGMP levels.[9]

Experimental Protocols

This section details the methodologies for key experiments cited in the literature.

Measurement of cAMP Levels using FRET

Objective: To measure changes in intracellular cAMP levels in real-time.

Methodology:

  • Cell Culture and Transfection: Neonatal rat cardiac fibroblasts are cultured and transduced with an adenovirus expressing a FRET-based cAMP biosensor (e.g., Epac-S H187).[8]

  • FRET Imaging: Cells are imaged using a fluorescence microscope equipped for FRET imaging. The biosensor consists of a cyan fluorescent protein (CFP) and a yellow fluorescent protein (YFP). In the absence of cAMP, FRET occurs from CFP to YFP. Upon cAMP binding, a conformational change in the sensor separates CFP and YFP, reducing FRET efficiency.

  • Experimental Procedure:

    • Establish a baseline fluorescence ratio (YFP/CFP).

    • Stimulate cells with an agonist (e.g., 50 nM Isoprenaline) to induce cAMP production.[1]

    • Add this compound (e.g., 100 nM) to inhibit PDE2.

    • Continuously record the YFP/CFP ratio. An increase in the ratio indicates an increase in intracellular cAMP.

  • Data Analysis: Normalize the FRET ratio to the baseline to quantify the change in cAMP concentration.[1]

G cluster_workflow FRET-based cAMP Measurement Workflow Cell Culture Cell Culture Transduction with FRET Biosensor Transduction with FRET Biosensor Cell Culture->Transduction with FRET Biosensor Baseline Imaging Baseline Imaging Transduction with FRET Biosensor->Baseline Imaging Stimulation (e.g., Isoprenaline) Stimulation (e.g., Isoprenaline) Baseline Imaging->Stimulation (e.g., Isoprenaline) Treatment (this compound) Treatment (this compound) Stimulation (e.g., Isoprenaline)->Treatment (this compound) Real-time Imaging Real-time Imaging Treatment (this compound)->Real-time Imaging Data Analysis Data Analysis Real-time Imaging->Data Analysis

References

Investigating Synaptic Plasticity with BAY 60-7550: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of BAY 60-7550, a potent and selective inhibitor of phosphodiesterase 2 (PDE2), and its application in the study of synaptic plasticity. It covers the core mechanism of action, detailed experimental protocols, and key quantitative data to facilitate its use in neuroscience research.

Introduction: The Role of PDE2 in Neuronal Signaling

Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] In the central nervous system, particularly in regions crucial for learning and memory like the hippocampus, PDE2 plays a critical role in regulating synaptic function.[4][5] A unique feature of PDE2 is that its activity is allosterically activated by cGMP. This creates a complex feedback loop where cGMP can, by stimulating PDE2, lead to the breakdown of both cGMP and cAMP, thereby mediating a negative crosstalk between the two signaling pathways.[6][7]

This compound is a selective inhibitor of the PDE2A isoform.[6][8] By blocking PDE2A, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the neuron.[4][8] This elevation in cyclic nucleotides activates downstream signaling cascades, primarily through Protein Kinase A (PKA) and Protein Kinase G (PKG), which are known to be fundamental for the induction and maintenance of synaptic plasticity, such as long-term potentiation (LTP).[7][9][10] Consequently, this compound serves as a valuable pharmacological tool to probe the roles of cAMP/cGMP signaling in synaptic plasticity and cognitive function.[8][11]

Quantitative Data: Pharmacological Profile of this compound

The following tables summarize the key quantitative parameters of this compound, providing a reference for its potency, selectivity, and effective concentrations in various experimental paradigms.

Table 1: Inhibitory Activity of this compound

Target Enzyme IC₅₀ (nM) Species Notes
PDE2A 1.99 - 11 Human, Rat High potency and selectivity.[8][12]
PDE1C >1000 Human Demonstrates high selectivity over PDE1.[8]
PDE5A >1000 Human Demonstrates high selectivity over PDE5.[8]

| PDE10A | 318 - 913 | Human | Moderate selectivity over PDE10A.[12] |

Table 2: Effective Concentrations in In Vitro / Ex Vivo Studies | Experimental Model | Concentration | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Rat Hippocampal Slices | 10 nM - 100 nM | Significant enhancement of LTP.[8] | | Rat Hippocampal Slices | 10 nM - 10 µM | Dose-dependent increase in cGMP and cAMP levels.[4] | | HT-22 Hippocampal Cells | 1 µM | Reversal of corticosterone-induced cGMP decrease.[3] | | Mouse Cortical Neurons | 100 nM | Increased cAMP levels (in presence of forskolin).[8] | | IPN Slice Recordings | 10 µM | Potentiation of excitatory postsynaptic currents (EPSCs).[6] |

Table 3: Effective Doses in In Vivo Studies | Animal Model | Dose (mg/kg) | Route | Observed Effect | Reference | | :--- | :--- | :--- | :--- | | Mice (Chronic Stress) | 3 mg/kg | i.p. | Amelioration of cognitive deficits and increased spine density.[9] | | Mice (Aβ₁₋₄₂ infusion) | 3 mg/kg | i.p. | Reversal of memory impairment and rescue of pCREB/BDNF levels.[10] | | Rats (Social Memory) | 0.3 - 3 mg/kg | i.p. | Improved social memory performance.[8] |

Signaling Pathways Modulated by this compound

Inhibition of PDE2A by this compound initiates a cascade of molecular events that ultimately enhances synaptic strength. The primary mechanism involves the elevation of intracellular cGMP and cAMP, which activates key protein kinases and transcription factors.

Core Signaling Cascade

The diagram below illustrates the central signaling pathway affected by this compound. Upstream signals, such as nitric oxide (NO) or activation of NMDARs, stimulate soluble guanylyl cyclase (sGC) to produce cGMP.[1][9] Normally, this cGMP activates PDE2A, leading to the degradation of both cGMP and cAMP. This compound blocks this degradation step, allowing cGMP and cAMP to accumulate and activate their respective downstream effectors, PKG and PKA. These kinases then phosphorylate various substrates, including transcription factors like CREB (cAMP response element-binding protein), leading to the expression of plasticity-related proteins such as BDNF (brain-derived neurotrophic factor).[10][13]

BAY_60_7550_Signaling_Pathway This compound Mechanism of Action cluster_upstream Upstream Activation cluster_cyclic_nucleotides Cyclic Nucleotide Regulation cluster_downstream Downstream Effects NMDAR NMDAR NO_Synthase nNOS NMDAR->NO_Synthase Ca2+ sGC sGC NO_Synthase->sGC NO GTP GTP cGMP cGMP GTP->cGMP sGC PDE2A PDE2A cGMP->PDE2A Activates PKG PKG cGMP->PKG Activates PDE2A->cGMP Hydrolyzes cAMP cAMP PDE2A->cAMP Hydrolyzes BAY607550 This compound BAY607550->PDE2A Inhibits PKA PKA cAMP->PKA Activates ATP ATP ATP->cAMP AC AC Adenylyl Cyclase CREB CREB PKG->CREB Phosphorylates PKA->CREB Phosphorylates Plasticity_Proteins Plasticity-Related Proteins (e.g., BDNF) CREB->Plasticity_Proteins Upregulates Transcription Synaptic_Plasticity Enhanced Synaptic Plasticity (LTP) Plasticity_Proteins->Synaptic_Plasticity Enhances

Core signaling pathway of this compound.

Experimental Protocols

This section provides standardized protocols for key experiments used to characterize the effects of this compound on synaptic plasticity.

Electrophysiology: Measuring LTP in Hippocampal Slices

This protocol describes the recording of field excitatory postsynaptic potentials (fEPSPs) from the CA1 region of the hippocampus to assess the effect of this compound on LTP.[8]

Materials:

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Artificial cerebrospinal fluid (aCSF), saturated with 95% O₂ / 5% CO₂

  • Dissection tools, vibratome, recording chamber

  • Stimulating and recording electrodes

  • Amplifier and data acquisition system

Procedure:

  • Slice Preparation:

    • Anesthetize and decapitate a rodent (e.g., Wistar rat).

    • Rapidly dissect the brain and place it in ice-cold, oxygenated aCSF.

    • Prepare 400 µm thick transverse hippocampal slices using a vibratome.

    • Allow slices to recover in an interface chamber with oxygenated aCSF at room temperature for at least 1 hour.

  • Recording Setup:

    • Transfer a single slice to the recording chamber, continuously perfused with aCSF at 32°C.

    • Place a stimulating electrode in the Schaffer collateral pathway and a recording electrode in the stratum radiatum of the CA1 area.

  • Baseline Recording:

    • Deliver single pulses (0.1 ms duration) every 20 seconds to establish a stable baseline of fEPSP slope for at least 20 minutes. Adjust stimulus intensity to elicit 40-50% of the maximal fEPSP response.

  • Drug Application:

    • Switch to aCSF containing the desired concentration of this compound (e.g., 100 nM). Perfuse for 20 minutes prior to LTP induction.

  • LTP Induction:

    • Apply a weak tetanic stimulation (e.g., a single train of 100 Hz for 200 ms) to the Schaffer collaterals. This sub-maximal stimulus may not induce robust LTP on its own but should be potentiated by the drug.

  • Post-Tetanus Recording:

    • Continue recording fEPSPs for at least 60-120 minutes post-tetanus, while still in the presence of this compound.

  • Data Analysis:

    • Normalize the fEPSP slope to the pre-tetanus baseline average.

    • Compare the degree of potentiation in this compound treated slices to vehicle control slices. Statistical significance is often determined using a repeated measures ANOVA.[8]

Experimental Workflow Diagram

The following diagram outlines the typical workflow for an ex vivo electrophysiology experiment designed to test the effects of this compound on LTP.

LTP_Workflow Ex Vivo LTP Experimental Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis A 1. Prepare Hippocampal Slices (400 µm) B 2. Slice Recovery (>1 hr in aCSF) A->B C 3. Transfer Slice to Recording Chamber B->C D 4. Position Electrodes (Stim: Schaffer Collateral, Rec: CA1) C->D E 5. Record Stable Baseline (20 min) D->E F 6. Perfuse with Vehicle or this compound (20 min) E->F G 7. Induce LTP (Weak Tetanic Stimulus) F->G H 8. Record Post-Tetanus fEPSPs (60-120 min) G->H I 9. Normalize fEPSP Slope to Baseline H->I J 10. Compare Drug vs. Vehicle Groups (e.g., ANOVA) I->J K 11. Conclude Effect of This compound on LTP J->K

References

The PDE2 Inhibitor Bay 60-7550: A Novel Therapeutic Avenue in Cardiac Hypertrophy

Author: BenchChem Technical Support Team. Date: November 2025

A Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Cardiac hypertrophy, an enlargement of the heart muscle, is a compensatory response to pressure overload and other stimuli, but often progresses to heart failure. Emerging evidence highlights the critical role of phosphodiesterase 2 (PDE2) in the pathophysiology of cardiac hypertrophy. This technical guide provides an in-depth analysis of the effects of Bay 60-7550, a selective PDE2 inhibitor, in preclinical models of cardiac hypertrophy. We consolidate key quantitative data, detail experimental methodologies, and visualize the underlying signaling pathways to offer a comprehensive resource for researchers and drug development professionals exploring novel therapeutic strategies for heart disease.

Introduction: The Role of PDE2 in Cardiac Signaling

Phosphodiesterases are a superfamily of enzymes that regulate intracellular signaling by hydrolyzing cyclic nucleotides, namely cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). PDE2 is unique in that it can be stimulated by cGMP to hydrolyze cAMP, creating a critical crosstalk mechanism between these two signaling pathways.[1] In the context of the heart, PDE2 is upregulated in heart failure and plays a crucial role in compartmentalized signaling, influencing both cardiomyocyte growth and function.[1][2] this compound is a potent and selective inhibitor of PDE2, making it an invaluable tool to investigate the therapeutic potential of targeting this enzyme in cardiac hypertrophy.

Quantitative Effects of this compound on Cardiac Hypertrophy Markers

The anti-hypertrophic efficacy of this compound has been demonstrated across various in vitro and in vivo models. The following tables summarize the key quantitative findings from pertinent studies.

Table 1: In Vitro Effects of this compound on Neonatal Rat Ventricular Myocytes (NRVMs)

ParameterModelTreatmentEffect of this compoundReference
Cell Surface AreaNorepinephrine (NE)-induced hypertrophy10 µmol/L this compoundBlocked NE-induced increase in cell size[3]
3H-Leucine IncorporationNE-induced hypertrophy10 µmol/L this compoundBlocked NE-induced increase in protein synthesis[3]
NFAT Nuclear TranslocationNE-induced hypertrophy10 µmol/L this compoundInhibited NE-induced nuclear translocation of NFAT[3]
Atrial Natriuretic Peptide (ANP) LevelsNE-induced hypertrophy10 µmol/L this compoundReduced NE-induced increase in ANP levels[3]
NFAT PhosphorylationBasal and NE-treated cellsThis compoundEnhanced PKA-dependent phosphorylation of NFAT[3]
Cardiomyocyte AreaAngiotensin II (Ang II)-induced hypertrophy100 nM this compoundAugmented the anti-hypertrophic effect of NO[4][5]

Table 2: In Vivo Effects of this compound on Mouse Models of Cardiac Hypertrophy

ParameterModelTreatmentEffect of this compoundReference
Heart Weight to Body Weight RatioTransverse Aortic Constriction (TAC)3 mg/kg/day this compoundReduced TAC-induced increase in HW/BW ratio
Left Ventricular HypertrophyTAC or sympathetic hyperactivation10 mg/kg/day this compoundReversed the development of left ventricular hypertrophy[4]
Cardiac FibrosisTAC or sympathetic hyperactivation10 mg/kg/day this compoundReversed the development of cardiac fibrosis[4]
B-type Natriuretic Peptide (BNP) mRNA levelsTACThis compoundReduced TAC-induced increase in BNP mRNA[3]
Regulator of calcineurin 1 (RCAN1) mRNA levelsTACThis compoundReduced TAC-induced increase in RCAN1 mRNA[3]
NFAT PhosphorylationTACThis compoundSignificantly enhanced NFAT phosphorylation[3]

Detailed Experimental Protocols

Reproducibility is paramount in scientific research. This section provides detailed methodologies for key experiments cited in the literature on this compound and cardiac hypertrophy.

In Vitro Hypertrophy Model: Neonatal Rat Ventricular Myocyte (NRVM) Culture and Treatment
  • Isolation of NRVMs:

    • Hearts are harvested from 1-2 day old Sprague-Dawley rat pups.

    • Ventricles are minced and subjected to enzymatic digestion, typically using a combination of trypsin and collagenase, to dissociate the tissue into single cells.

    • A Percoll gradient centrifugation step is often employed to enrich the cardiomyocyte population by separating them from non-myocytes like fibroblasts.

  • Cell Culture and Hypertrophic Stimulation:

    • Isolated NRVMs are plated on culture dishes pre-coated with substances like fibronectin or laminin to promote attachment.

    • Cells are typically cultured for 24-48 hours to allow for recovery and adherence before experimental treatments.

    • To induce hypertrophy, cells are treated with pro-hypertrophic agonists such as norepinephrine (NE, typically 10 µmol/L) or phenylephrine (PE, typically 1 µmol/L) for 48 hours.[3]

  • This compound Treatment:

    • This compound is dissolved in a suitable solvent (e.g., DMSO) to create a stock solution.

    • The desired final concentration (e.g., 50 nmol/L to 10 µmol/L) is added to the cell culture medium, often concurrently with the hypertrophic agonist.[3]

In Vivo Hypertrophy Model: Transverse Aortic Constriction (TAC)
  • Surgical Procedure:

    • Mice (e.g., C57Bl/6) are anesthetized.

    • A thoracotomy is performed to expose the aortic arch.

    • A suture is tied around the aorta between the innominate and left common carotid arteries to create a constriction, thereby inducing pressure overload on the left ventricle. Sham-operated animals undergo the same procedure without the aortic constriction.

  • This compound Administration:

    • This compound is administered to the mice, for example, via oral gavage at a dose of 3-10 mg/kg per day, starting at the time of surgery and continuing for the duration of the study (e.g., 3-6 weeks).[4]

Measurement of Cardiomyocyte Hypertrophy
  • Cell Surface Area Analysis (In Vitro):

    • NRVMs are fixed with paraformaldehyde and permeabilized with a detergent like Triton X-100.

    • Cells are stained with a fluorescent antibody against a myocyte-specific protein (e.g., α-actinin) to delineate the cell borders.

    • Nuclei are counterstained with DAPI.

    • Images are captured using a fluorescence microscope, and the cell surface area is quantified using image analysis software (e.g., ImageJ).

  • Histological Analysis (In Vivo):

    • At the end of the study, hearts are excised, fixed in formalin, and embedded in paraffin.

    • Cross-sections of the heart are stained with hematoxylin and eosin (H&E) or wheat germ agglutinin (WGA) to visualize cardiomyocyte size and tissue morphology.

    • Cardiomyocyte cross-sectional area is measured from these sections using image analysis software.

Western Blotting for Protein Phosphorylation
  • Protein Extraction and Quantification:

    • Cells or heart tissue are lysed in a buffer containing protease and phosphatase inhibitors to preserve protein phosphorylation.

    • The total protein concentration of the lysates is determined using a protein assay (e.g., BCA assay).

  • SDS-PAGE and Immunoblotting:

    • Equal amounts of protein are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

    • The separated proteins are transferred to a membrane (e.g., PVDF or nitrocellulose).

    • The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., phospho-NFAT).

    • A secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) is used for detection.

    • The signal is visualized using a chemiluminescent substrate and an imaging system.

    • The membrane is often stripped and re-probed with an antibody against the total protein to normalize for loading differences.

Signaling Pathways and Mechanisms of Action

The anti-hypertrophic effects of this compound are rooted in its ability to modulate specific intracellular signaling cascades. The following diagrams illustrate the key pathways involved.

G This compound Anti-Hypertrophic Signaling Pathway NE Norepinephrine BetaAR β-Adrenergic Receptor NE->BetaAR Activates AC Adenylyl Cyclase BetaAR->AC Activates cAMP cAMP AC->cAMP Produces PKA PKA cAMP->PKA Activates PDE2 PDE2 PDE2->cAMP Degrades Bay607550 This compound Bay607550->PDE2 Inhibits NFAT NFAT (Active) (Nuclear) PKA->NFAT Phosphorylates (Inactivates) NFAT_P p-NFAT (Inactive) (Cytosolic) Calcineurin Calcineurin Calcineurin->NFAT_P Dephosphorylates (Activates) Hypertrophic_Genes Hypertrophic Gene Expression NFAT->Hypertrophic_Genes Promotes Transcription Hypertrophy Cardiac Hypertrophy Hypertrophic_Genes->Hypertrophy Leads to

Figure 1: PKA-Dependent Anti-Hypertrophic Mechanism of this compound. This diagram illustrates how this compound inhibits PDE2, leading to an increase in a localized pool of cAMP. This, in turn, activates PKA, which phosphorylates and inactivates the pro-hypertrophic transcription factor NFAT, thereby preventing its nuclear translocation and the subsequent expression of genes that drive cardiac hypertrophy.[2][3]

G Crosstalk between cGMP and cAMP Signaling Modulated by this compound NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC Activates cGMP cGMP sGC->cGMP Produces PDE2 PDE2 cGMP->PDE2 Activates AntiHypertrophic Anti-Hypertrophic Effects cGMP->AntiHypertrophic Promotes cAMP cAMP PDE2->cAMP Degrades Bay607550 This compound Bay607550->PDE2 Inhibits ProHypertrophic Pro-Hypertrophic Signaling cAMP->ProHypertrophic Can contribute to (depending on compartment)

Figure 2: this compound and the cGMP-cAMP Crosstalk. This diagram shows that this compound can also potentiate cGMP signaling.[4][5] By inhibiting PDE2, this compound prevents the degradation of cGMP, which has its own anti-hypertrophic effects. Furthermore, since cGMP can stimulate PDE2 to degrade cAMP, inhibition of PDE2 by this compound can modulate the balance between these two important second messengers.

G Experimental Workflow for In Vitro Hypertrophy Studies Start Start IsolateNRVMs Isolate Neonatal Rat Ventricular Myocytes (NRVMs) Start->IsolateNRVMs CultureNRVMs Culture NRVMs (24-48 hours) IsolateNRVMs->CultureNRVMs Treat Treat with Hypertrophic Agonist (e.g., NE) +/- this compound (48 hours) CultureNRVMs->Treat Analysis Analysis Treat->Analysis CellSize Measure Cell Surface Area Analysis->CellSize GeneExpression Analyze Hypertrophic Gene Expression (e.g., ANP, BNP) Analysis->GeneExpression ProteinAnalysis Western Blot for Protein Phosphorylation (e.g., NFAT) Analysis->ProteinAnalysis End End CellSize->End GeneExpression->End ProteinAnalysis->End

Figure 3: A typical experimental workflow for investigating the effects of this compound on cardiac hypertrophy in vitro. This workflow outlines the key steps from cell isolation to data analysis.

Conclusion and Future Directions

The selective PDE2 inhibitor this compound has emerged as a promising pharmacological tool for dissecting the complex signaling networks underlying cardiac hypertrophy. The data robustly demonstrate its ability to counteract hypertrophic growth in both cellular and animal models. The primary mechanism of action appears to be the potentiation of a localized cAMP pool that activates PKA and subsequently inhibits the pro-hypertrophic calcineurin-NFAT pathway. Furthermore, its interplay with cGMP signaling adds another layer of therapeutic potential.

For drug development professionals, these findings suggest that selective PDE2 inhibition could be a viable strategy for the treatment of pathological cardiac hypertrophy and the prevention of heart failure. Future research should focus on:

  • Long-term efficacy and safety: Evaluating the chronic effects of this compound in larger animal models of heart failure.

  • Combination therapies: Investigating the synergistic potential of this compound with existing heart failure medications.

  • Translational studies: Assessing the expression and activity of PDE2 in human hypertrophied and failing hearts to validate its relevance as a therapeutic target in patients.

References

Bay 60-7550: A Technical Guide for Pulmonary Hypertension Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Pulmonary hypertension (PH) is a progressive and life-threatening disease characterized by elevated pulmonary artery pressure, leading to right heart failure and death. Current therapeutic strategies primarily focus on vasodilation and have limited impact on the underlying vascular remodeling. Bay 60-7550, a potent and selective phosphodiesterase 2 (PDE2) inhibitor, has emerged as a promising therapeutic candidate in preclinical studies. By modulating cyclic nucleotide signaling pathways, this compound exhibits both vasodilatory and antiproliferative effects, addressing key pathological features of pulmonary hypertension. This technical guide provides an in-depth overview of this compound's mechanism of action, summarizes key preclinical data, details relevant experimental protocols, and visualizes the associated signaling pathways to support further research and development in this area.

Mechanism of Action

This compound exerts its therapeutic effects in pulmonary hypertension through the selective inhibition of phosphodiesterase 2 (PDE2). PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP). In the context of pulmonary hypertension, the inhibition of PDE2 by this compound leads to the accumulation of intracellular cGMP and cAMP in pulmonary artery smooth muscle cells (PASMCs).

The elevation of cGMP levels activates protein kinase G (PKG), which in turn leads to vasodilation through a decrease in intracellular calcium concentrations. Increased cAMP levels activate protein kinase A (PKA), which also contributes to vasodilation and has been shown to inhibit the proliferation of PASMCs. This dual mechanism of action, enhancing both cGMP and cAMP signaling, distinguishes this compound from other therapies that target only one of these pathways. Furthermore, this compound has demonstrated antiproliferative effects on PASMCs from patients with idiopathic pulmonary arterial hypertension (IPAH).

Signaling Pathways

The signaling cascade initiated by this compound involves the potentiation of pathways stimulated by nitric oxide (NO) and natriuretic peptides, which increase cGMP, and prostacyclins, which increase cAMP.

Bay_60_7550_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space NO NO sGC Soluble Guanylate Cyclase (sGC) NO->sGC NPs Natriuretic Peptides pGC Particulate Guanylate Cyclase (pGC) NPs->pGC Prostacyclin Prostacyclin AC Adenylyl Cyclase (AC) Prostacyclin->AC cGMP cGMP sGC->cGMP GTP pGC->cGMP GTP cAMP cAMP AC->cAMP ATP GTP GTP ATP ATP PDE2 Phosphodiesterase 2 (PDE2) cGMP->PDE2 Hydrolysis PKG Protein Kinase G (PKG) cGMP->PKG Activation cAMP->PDE2 Hydrolysis PKA Protein Kinase A (PKA) cAMP->PKA Activation Bay607550 This compound Bay607550->PDE2 Inhibition Vasodilation Vasodilation PKG->Vasodilation PKA->Vasodilation Anti-proliferation Anti-proliferation PKA->Anti-proliferation

This compound Signaling Pathway in PASMCs.

Preclinical Efficacy Data

Numerous preclinical studies have demonstrated the efficacy of this compound in animal models of pulmonary hypertension. The data consistently show a reduction in key indicators of disease severity.

Hemodynamic Parameters
ParameterAnimal ModelTreatment GroupValueControl GroupValueReference
RVSP (mmHg) Hypoxia-induced PH (Mice)This compound (10 mg/kg/day)~25Hypoxic Vehicle~35
Bleomycin-induced PH (Mice)This compoundLower than Bleomycin ControlBleomycin VehicleHigher than Saline Control
Monocrotaline-induced PH (Rats)Betaine (400 mg/kg)~45MCT~60
mPAP (mmHg) Monocrotaline-induced PH (Rats)Vehicle Control20.16 ± 0.2MCT40.62 ± 0.45
Monocrotaline-induced PH (Rats)Betaine (400 mg/kg)~30MCT~40
Right Ventricular Hypertrophy
ParameterAnimal ModelTreatment GroupValueControl GroupValueReference
Fulton Index (RV/LV+S) Hypoxia-induced PH (Mice)This compound (10 mg/kg/day)~0.25Hypoxic Vehicle~0.35
Bleomycin-induced PH (Mice)This compoundLower than Bleomycin ControlBleomycin VehicleHigher than Saline Control
Monocrotaline-induced PH (Rats)Vehicle Control0.24 ± 0.01MCT0.53 ± 0.02
Hypoxia/Monocrotaline PH (Rats)Normoxia0.21 ± 0.009Hypoxia/MCT0.46 - 0.48

Experimental Protocols

Monocrotaline-Induced Pulmonary Hypertension in Rats

This is a widely used and reproducible model for inducing pulmonary hypertension for preclinical studies.

Bay 60-7550: A Phosphodiesterase 2 Inhibitor with Neuroprotective Potential Through Attenuation of Neuroinflammation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Executive Summary

Neuroinflammation is a critical component in the pathogenesis of a wide range of neurological disorders, including neurodegenerative diseases and acute brain injury. Emerging evidence highlights the therapeutic potential of modulating cyclic nucleotide signaling pathways to mitigate the detrimental effects of neuroinflammation. Bay 60-7550, a potent and selective inhibitor of phosphodiesterase 2 (PDE2), has garnered significant attention for its ability to suppress inflammatory processes within the central nervous system. This technical guide provides a comprehensive overview of the impact of this compound on neuroinflammation, consolidating key preclinical findings, outlining experimental methodologies, and visualizing the underlying molecular mechanisms.

Introduction to this compound and its Mechanism of Action

This compound is a small molecule inhibitor that exhibits high selectivity for the phosphodiesterase 2 (PDE2) enzyme.[1] PDEs are a superfamily of enzymes responsible for the degradation of the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[2] The PDE2 isoenzyme is unique in that it can hydrolyze both cAMP and cGMP and is allosterically activated by cGMP.[2]

By inhibiting PDE2, this compound effectively prevents the breakdown of cAMP and cGMP, leading to their accumulation within the cell. These cyclic nucleotides are crucial signaling molecules that activate downstream effectors, primarily protein kinase A (PKA) and protein kinase G (PKG), respectively. The activation of these kinases initiates a cascade of phosphorylation events that ultimately modulate gene expression and cellular function. A key downstream target is the transcription factor cAMP response element-binding protein (CREB), which, upon phosphorylation, promotes the expression of neuroprotective and anti-inflammatory genes, including brain-derived neurotrophic factor (BDNF).[3][4]

Quantitative Data on the Anti-Neuroinflammatory Effects of this compound

Preclinical studies across various models of neurological disease have demonstrated the potent anti-inflammatory effects of this compound. The following tables summarize the key quantitative findings.

Table 1: Effect of this compound on Pro-inflammatory Cytokine Expression

ModelCytokineTreatment GroupControl GroupPercent ReductionReference
Cerebral Ischemia-Reperfusion Injury (Mouse)TNF-αThis compoundMCAO ModelSignificant Decrease[4]
Cerebral Ischemia-Reperfusion Injury (Mouse)IL-1βThis compoundMCAO ModelSignificant Decrease[4]
Cerebral Ischemia-Reperfusion Injury (Mouse)IL-6This compoundMCAO ModelSignificant Decrease[4]
Non-compressive Lumbar Disc Herniation (Rat)TNF-αThis compound (0.1, 1.0 mg/kg)VehicleDose-dependent Decrease[5]
Non-compressive Lumbar Disc Herniation (Rat)IL-1βThis compound (0.1, 1.0 mg/kg)VehicleDose-dependent Decrease[5]
Non-compressive Lumbar Disc Herniation (Rat)IL-6This compound (0.1, 1.0 mg/kg)VehicleDose-dependent Decrease[5]

Table 2: Effect of this compound on Key Signaling Molecules

ModelMoleculeTreatment GroupControl GroupFold Change/ObservationReference
Aβ-induced Cognitive Impairment (Mouse)pCREB/CREB ratioThis compound (0.5, 1.0, 3.0 mg/kg)Aβ-treatedRescued decrease[3]
Aβ-induced Cognitive Impairment (Mouse)BDNFThis compound (0.5, 1.0, 3.0 mg/kg)Aβ-treatedRescued decrease[3]
Non-compressive Lumbar Disc Herniation (Rat)cAMPThis compound (0.1, 1.0 mg/kg)VehicleDose-dependent Increase[5]
Non-compressive Lumbar Disc Herniation (Rat)cGMPThis compound (0.1, 1.0 mg/kg)VehicleDose-dependent Increase[5]
Cerebral Ischemia-Reperfusion Injury (Mouse)PKAThis compoundMCAO ModelSignificantly Promoted Expression[4]

Signaling Pathways and Experimental Workflows

The neuroprotective and anti-inflammatory effects of this compound are mediated through a well-defined signaling cascade. The following diagrams, generated using the DOT language, illustrate these pathways and a typical experimental workflow.

Bay_60_7550_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PDE2 PDE2 This compound->PDE2 Inhibits cAMP cAMP PDE2->cAMP Degrades cGMP cGMP PDE2->cGMP Degrades PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates CREB CREB PKA->CREB Phosphorylates PKG->CREB Phosphorylates pCREB pCREB BDNF BDNF pCREB->BDNF Increases Expression Anti_inflammation Anti_inflammation pCREB->Anti_inflammation Promotes Neuroprotection Neuroprotection BDNF->Neuroprotection

This compound signaling pathway in neuroinflammation.

Experimental_Workflow cluster_animal_model Animal Model Induction cluster_treatment Treatment Regimen cluster_assessment Outcome Assessment MCAO Cerebral Ischemia (MCAO) Treatment This compound Administration (e.g., i.p., intrathecal) MCAO->Treatment Abeta Aβ Injection (AD Model) Abeta->Treatment NCLDH Disc Herniation (NCLDH) NCLDH->Treatment Behavior Behavioral Tests (e.g., Morris Water Maze) Treatment->Behavior Molecular Molecular Analysis (RT-qPCR, Western Blot, ELISA) Treatment->Molecular Histo Histopathology Treatment->Histo

References

Methodological & Application

Application Notes and Protocols for Bay 60-7550 in DMSO

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bay 60-7550 is a potent and selective inhibitor of phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes both cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP).[1][2] By inhibiting PDE2, this compound effectively increases intracellular levels of these second messengers, thereby modulating various downstream signaling pathways. These pathways are crucial in a range of physiological processes, including neuronal function, cardiovascular regulation, and inflammatory responses.[3][4][5] This document provides detailed protocols for the preparation of this compound stock solutions in dimethyl sulfoxide (DMSO) and outlines its mechanism of action for research applications.

Data Presentation

Chemical and Physical Properties of this compound

PropertyValueSource(s)
Molecular Weight 476.57 g/mol [6]
Appearance Crystalline solid[2][6]
Purity ≥95%[6]
CAS Number 439083-90-6[6]
Solubility in DMSO ≥10 mg/mL (one source indicates ≥100 mg/mL)[6][7]
Storage (Solid) -20°C for up to 4 years[6]
Storage (Stock Solution) -20°C for up to 1 year; -80°C for up to 2 years

Signaling Pathway

The primary mechanism of action for this compound is the inhibition of PDE2. This leads to an accumulation of intracellular cGMP and cAMP. These cyclic nucleotides, in turn, activate their respective protein kinases, Protein Kinase G (PKG) and Protein Kinase A (PKA).[4][8] Activation of these kinases leads to the phosphorylation of downstream targets, including the transcription factor cAMP response element-binding protein (CREB), which subsequently promotes the expression of genes such as brain-derived neurotrophic factor (BDNF).[4][5] This signaling cascade plays a significant role in neuronal plasticity, memory, and other cellular functions.[9]

Bay60_7550_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol cluster_nucleus Nucleus GC Guanylyl Cyclase cGMP cGMP GC->cGMP AC Adenylyl Cyclase cAMP cAMP AC->cAMP Bay60_7550 This compound PDE2 PDE2 Bay60_7550->PDE2 Inhibits 5_GMP 5'-GMP PDE2->5_GMP Hydrolyzes 5_AMP 5'-AMP PDE2->5_AMP Hydrolyzes GTP GTP GTP->GC ATP ATP ATP->AC cGMP->PDE2 PKG PKG cGMP->PKG Activates cAMP->PDE2 PKA PKA cAMP->PKA Activates CREB CREB PKG->CREB Phosphorylates PKA->CREB Phosphorylates pCREB pCREB BDNF_Gene BDNF Gene Expression pCREB->BDNF_Gene Stock_Solution_Workflow A Equilibrate this compound to Room Temperature B Weigh Desired Amount of Powder A->B C Add Anhydrous DMSO B->C D Vortex to Dissolve (Warm/Sonicate if needed) C->D E Aliquot into Single-Use Tubes D->E F Store at -20°C or -80°C E->F

References

Application Notes and Protocols for Bay 60-7550 in Primary Neuronal Culture

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of Bay 60-7550, a potent and selective phosphodiesterase 2 (PDE2) inhibitor, in primary neuronal culture experiments.

Introduction

This compound is a valuable pharmacological tool for investigating the roles of cyclic nucleotide signaling pathways, specifically those involving cyclic guanosine monophosphate (cGMP) and cyclic adenosine monophosphate (cAMP), in neuronal function and pathophysiology. As a selective inhibitor of PDE2, this compound effectively prevents the hydrolysis of cGMP and cAMP, leading to their intracellular accumulation and the subsequent activation of downstream effectors such as protein kinase G (PKG) and protein kinase A (PKA).[1][2] Research has demonstrated its neuroprotective effects against various insults, including excitotoxicity, oxidative stress, and amyloid-beta (Aβ)-induced toxicity, making it a compound of significant interest in the development of therapeutics for neurodegenerative diseases and cognitive disorders.[2][3][4]

Mechanism of Action

This compound exerts its effects by inhibiting the PDE2 enzyme, which is highly expressed in the brain.[5] This inhibition leads to elevated levels of intracellular cGMP and cAMP.[6] The accumulation of these second messengers activates downstream signaling cascades, including the cGMP-PKG and cAMP-PKA pathways. These pathways are crucial for regulating various cellular processes in neurons, such as synaptic plasticity, gene expression, and survival.[1] Notably, the neuroprotective and cognitive-enhancing effects of this compound are often mediated through the cGMP/PKG-dependent pathway, which can lead to the phosphorylation of cAMP response element-binding protein (CREB) and the increased expression of brain-derived neurotrophic factor (BDNF).[4]

Signaling Pathway of this compound in Neurons

Bay60_7550_Signaling cluster_stress Cellular Stressors (e.g., Chronic Stress, Aβ, Corticosterone) cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stressors Stressors NMDAR NMDA Receptor Stressors->NMDAR CaMKII CaMKII NMDAR->CaMKII GC Guanylyl Cyclase cGMP cGMP GC->cGMP AC Adenylyl Cyclase cAMP cAMP AC->cAMP nNOS nNOS CaMKII->nNOS NO NO nNOS->NO NO->GC PDE2 PDE2 PDE2->cGMP Degrades PDE2->cAMP Degrades PKG PKG cGMP->PKG PKA PKA cAMP->PKA CREB pCREB PKG->CREB PKA->CREB Bay607550 This compound Bay607550->PDE2 Inhibits BDNF BDNF Expression CREB->BDNF Neuroprotection Neuroprotection & Synaptic Plasticity BDNF->Neuroprotection Bay60_7550_Workflow cluster_analysis Analysis Methods Start Start: Primary Neuronal Culture (7-14 DIV) Pretreatment Pre-treatment (Optional): Pathway Inhibitors (e.g., KT5823, H89) Start->Pretreatment Treatment Treatment: This compound or Vehicle Start->Treatment No Pre-treatment Pretreatment->Treatment Insult Neurotoxic Insult (Optional): (e.g., Corticosterone, Aβ) Treatment->Insult Incubation Incubation (Specified Duration) Treatment->Incubation No Insult Insult->Incubation Analysis Downstream Analysis Incubation->Analysis Western Western Blot (pCREB, BDNF, etc.) Analysis->Western ICC Immunocytochemistry (Morphology) Analysis->ICC Viability Cell Viability Assays (MTT, LDH) Analysis->Viability CyclicNucleotide cAMP/cGMP Assays Analysis->CyclicNucleotide

References

Application Notes and Protocols: Effective Concentration of Bay 60-7550 for In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Bay 60-7550 is a potent and highly selective inhibitor of phosphodiesterase 2 (PDE2).[1][2] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] A key feature of PDE2 is its allosteric activation by cGMP, which binds to the regulatory GAF-B domain and increases the hydrolysis rate of cAMP.[4] By inhibiting PDE2, this compound prevents the degradation of these second messengers, leading to an accumulation of intracellular cAMP and cGMP. This modulation of cyclic nucleotide signaling pathways makes this compound a valuable tool for investigating physiological and pathological processes in which PDE2 is involved, including pulmonary hypertension, neurodegenerative disorders, and heart failure.[3][5][6]

Data Presentation: Efficacy of this compound in In Vitro Assays

The effective concentration of this compound varies depending on the specific assay, cell type, and experimental conditions. The following table summarizes key quantitative data from various in vitro studies.

ParameterValueAssay SystemNotesReference(s)
Ki 3.8 nMPDE2 enzyme inhibition assayPotency of inhibition against isolated PDE2 enzyme.[1][2]
IC50 4.7 nMPDE2 enzyme inhibition assayConcentration for 50% inhibition of PDE2 activity.[5]
EC50 ~50 nMcGMP accumulationIn immature rat hippocampal slices, co-treated with 3 µM BAY 41-2722.[7]
EC50 3.0 ± 0.2 nMLight-activated cGMP hydrolysisIn a specific engineered LAPD reporter cell line.[8]
Effective Conc. 100 nMVasorelaxationAugmented atrial natriuretic peptide (ANP) and treprostinil-evoked relaxation in isolated rat pulmonary arteries.[5]
Effective Conc. 100 nMIsolated Heart FunctionUsed in Langendorff isolated murine heart preparations to assess acute effects on cardiac function.[6]
Effective Conc. 500 - 1000 nMNeuroprotectionReversed corticosterone-induced cytotoxicity in HT-22 hippocampal neuronal cells.[3][9]
Effective Conc. 1000 nMcGMP/cAMP LevelsIncreased basal and N-methyl-D-aspartate (NMDA)-stimulated cGMP and cAMP in primary rat cortical neurons.[1][2]
Effective Conc. 1000 nMAnti-proliferativeReduced proliferation of pulmonary artery smooth muscle cells (PASMCs) from patients with idiopathic pulmonary arterial hypertension (IPAH).[1]
Effective Conc. 1000 nMPDE Activity InhibitionCaused significant reduction of PDE activity in rat pulmonary arteries and pulmonary vascular smooth muscle cells.[5]
Effective Conc. 10 µMPlatelet AggregationUsed to inhibit PDE2 in human platelets.[10]
Effective Conc. 100 µMAdenylyl Cyclase AssayUsed as a general PDE inhibitor in the assay buffer to prevent cAMP degradation.[11][12]

Signaling Pathways and Experimental Workflows

Mechanism of Action of this compound

This compound selectively inhibits the PDE2 enzyme, leading to the accumulation of intracellular cGMP and cAMP, which in turn activate their respective downstream effectors, Protein Kinase G (PKG) and Protein Kinase A (PKA).

cluster_0 Cell Membrane cluster_1 Intracellular Space GC Guanylyl Cyclase (sGC/pGC) cGMP cGMP GC->cGMP NO, NPs AC Adenylyl Cyclase cAMP cAMP AC->cAMP Agonists GTP GTP ATP ATP PDE2 PDE2 cGMP->PDE2 Allosteric Activation PKG PKG cGMP->PKG Activation PKA PKA cAMP->PKA Activation PDE2->cGMP Hydrolysis PDE2->cAMP Hydrolysis Bay607550 This compound Bay607550->PDE2 Inhibition Response Cellular Response (e.g., Vasodilation, Neuroprotection) PKA->Response PKG->Response

Caption: Mechanism of this compound action on cyclic nucleotide signaling.

Neuroprotective Signaling Pathway of this compound

In neuronal cells, this compound reverses corticosterone-induced damage by elevating cGMP levels, which activates a PKG-dependent pathway leading to the regulation of downstream targets like CREB and BDNF.[3]

CORT Corticosterone PDE2_exp ↑ PDE2 Expression CORT->PDE2_exp Cell_Lesion Neuronal Cell Lesion PDE2_exp->Cell_Lesion Bay607550 This compound PDE2_inh PDE2 Inhibition Bay607550->PDE2_inh cGMP_inc ↑ cGMP PDE2_inh->cGMP_inc prevents cGMP hydrolysis PKG PKG Activation cGMP_inc->PKG CREB ↑ CREB Co-activators (CBP) PKG->CREB BDNF ↑ BDNF Expression PKG->BDNF Neuroprotection Neuroprotection CREB->Neuroprotection BDNF->Neuroprotection Neuroprotection->Cell_Lesion Reverses

Caption: Neuroprotective pathway of this compound in neuronal cells.

Experimental Workflow: Cell Viability (MTT) Assay

This workflow outlines the key steps for assessing the neuroprotective effects of this compound against a toxin-induced cell lesion.

A 1. Seed HT-22 cells in 96-well plates B 2. Pre-treat with this compound (0.5 - 1 µM) for 30 min A->B C 3. Induce cell lesion with Corticosterone (50 µM) B->C D 4. Incubate for 24 hours C->D E 5. Add MTT reagent (5 mg/mL) D->E F 6. Incubate for 4 hours E->F G 7. Solubilize formazan crystals with DMSO F->G H 8. Measure absorbance at 570 nm G->H

Caption: Workflow for assessing neuroprotection using an MTT assay.

Experimental Protocols

PDE2A Enzyme Inhibition Assay

This protocol is used to determine the IC50 or Ki value of this compound for the PDE2 enzyme.

Materials:

  • Recombinant human PDE2A enzyme

  • [3H]-cGMP or [3H]-cAMP substrate

  • Assay Buffer: 20 mM Tris-HCl, pH 7.4

  • This compound stock solution (in DMSO)

  • Snake venom nucleotidase

  • Scintillation fluid and counter

Procedure:

  • Prepare serial dilutions of this compound in assay buffer. The final DMSO concentration should be kept constant and low (<1%).

  • In a reaction tube, combine the PDE2A enzyme and the desired concentration of this compound.

  • Initiate the reaction by adding the [3H]-cGMP or [3H]-cAMP substrate.

  • Incubate the reaction at 37°C for a specified time (e.g., 15-30 minutes), ensuring the reaction is within the linear range.

  • Stop the reaction by boiling the tubes for 1 minute.

  • Cool the tubes on ice, then add snake venom nucleotidase to convert the resulting [3H]-5'-GMP or [3H]-5'-AMP to [3H]-guanosine or [3H]-adenosine.

  • Incubate at 37°C for 10 minutes.

  • Separate the charged substrate from the uncharged product using an anion-exchange resin column.

  • Elute the [3H]-guanosine/[3H]-adenosine and quantify the radioactivity using a liquid scintillation counter.[1]

  • Calculate the percentage of inhibition for each concentration of this compound and determine the IC50/Ki value using non-linear regression analysis.[1][2]

Neuroprotection and Cell Viability (MTT) Assay

This protocol assesses the ability of this compound to protect neuronal cells (e.g., HT-22) from corticosterone-induced cytotoxicity.[3]

Materials:

  • HT-22 hippocampal cells

  • DMEM supplemented with 10% FBS

  • Corticosterone stock solution

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

Procedure:

  • Seed HT-22 cells into a 96-well plate at a density of 1 x 104 cells/well and allow them to adhere overnight.

  • Remove the medium and replace it with fresh medium containing various concentrations of this compound (e.g., 0.5 µM, 1 µM). Include a vehicle control (DMSO). Incubate for 30 minutes.[3]

  • Add corticosterone to the wells to a final concentration of 50 µM to induce cell damage.[3] Do not add corticosterone to the negative control wells.

  • Incubate the plate for 24 hours at 37°C in a CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Express cell viability as a percentage of the untreated control group.

Measurement of Intracellular cGMP/cAMP Levels

This protocol measures the effect of this compound on cyclic nucleotide levels in cultured cells, such as primary cortical neurons.[2]

Materials:

  • Primary cortical neuron cultures

  • This compound

  • Stimulating agents (e.g., NMDA, sodium nitroprusside)

  • 0.1 M HCl for cell lysis

  • Commercially available cGMP and cAMP Enzyme Immunoassay (EIA) kits

Procedure:

  • Culture primary neurons in appropriate multi-well plates until they reach the desired confluency.

  • Pre-treat the cells with this compound (e.g., 1 µM) for a specified duration (e.g., 30 minutes).[2]

  • Stimulate the cells with an agent known to increase cyclic nucleotides (e.g., 30 µM NMDA) for a short period (e.g., 5-10 minutes).[1][2]

  • Aspirate the medium and lyse the cells by adding cold 0.1 M HCl.

  • Incubate on ice for 10 minutes, then scrape the cells and collect the lysate.

  • Centrifuge the lysate to pellet cellular debris.

  • Collect the supernatant and measure the cGMP and cAMP concentrations using commercial EIA kits according to the manufacturer's instructions.

  • Normalize the cyclic nucleotide levels to the total protein concentration of the cell lysate.

References

Application Notes and Protocols for Bay 60-7550 in Langendorff Heart Perfusion

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for utilizing Bay 60-7550, a potent and selective phosphodiesterase 2 (PDE2) inhibitor, in ex vivo Langendorff-perfused heart models. This document outlines the mechanism of action, experimental protocols, and expected physiological responses, facilitating the investigation of its cardiovascular effects.

Introduction to this compound

This compound is a valuable pharmacological tool for studying the role of PDE2 in cardiac physiology and pathophysiology. PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A key feature of PDE2 is its allosteric activation by cGMP, which leads to an increased hydrolysis of cAMP. By inhibiting PDE2, this compound can prevent the breakdown of cAMP, particularly in cellular compartments where cGMP levels are elevated, thereby modulating downstream signaling pathways that control cardiac function.

Mechanism of Action in the Heart

In the cardiac context, this compound's inhibition of PDE2 leads to an increase in intracellular cAMP levels.[1] This elevation in cAMP can, in turn, activate Protein Kinase A (PKA), leading to the phosphorylation of key proteins involved in calcium handling and myocyte contraction. One of the primary mechanisms by which this compound exerts a positive inotropic effect is through the PKA-mediated phosphorylation of phospholamban (PLN) at serine 16.[2] This phosphorylation relieves the inhibitory effect of PLN on the sarco/endoplasmic reticulum Ca²⁺-ATPase (SERCA2a), enhancing calcium reuptake into the sarcoplasmic reticulum (SR) and thereby increasing SR calcium content and subsequent release for contraction.[2]

Langendorff Heart Perfusion: An Overview

The Langendorff heart preparation is an ex vivo technique that allows for the study of cardiac function in an isolated, perfused heart, free from systemic neurohormonal influences.[3][4] In this setup, a nutrient-rich, oxygenated solution is retrogradely perfused through the aorta, closing the aortic valve and forcing the perfusate into the coronary arteries to maintain the heart's viability.[4] This model is ideal for investigating the direct effects of pharmacological agents like this compound on myocardial contractility, heart rate, and coronary circulation.[3][5]

Experimental Protocols

I. Langendorff Apparatus Setup and Heart Preparation

A standard Langendorff system is required, equipped for constant pressure or constant flow perfusion.[5]

Materials:

  • Langendorff Apparatus (including perfusion reservoir, bubble trap, water-jacketed tubing, and heart chamber)[5]

  • Krebs-Henseleit Buffer (see composition below)

  • Peristaltic Pump[5]

  • Pressure Transducer and Data Acquisition System (e.g., PowerLab with LabChart software)[6]

  • Intraventricular Balloon Catheter[5]

  • Surgical Instruments

  • Animal Model (e.g., Sprague-Dawley rat)[7]

Krebs-Henseleit Buffer Composition (in mM):

  • NaCl: 118

  • KCl: 4.7

  • CaCl₂: 2.5

  • MgSO₄: 1.2

  • KH₂PO₄: 1.2

  • NaHCO₃: 25

  • Glucose: 11

  • The solution should be gassed with 95% O₂ / 5% CO₂ to maintain a pH of 7.4 and warmed to 37°C.[8]

Procedure:

  • Animal Anesthesia and Heparinization: Anesthetize the animal (e.g., with sodium pentobarbital, 100 mg/kg, i.p.) and administer heparin to prevent blood clotting.[7]

  • Heart Excision: Perform a thoracotomy and rapidly excise the heart, placing it immediately in ice-cold Krebs-Henseleit buffer to induce cardioplegia.[6]

  • Cannulation: Identify the aorta and carefully cannulate it with the Langendorff apparatus cannula, ensuring not to damage the aortic valve. Secure the aorta with a suture.[6]

  • Initiate Perfusion: Begin retrograde perfusion with warm, oxygenated Krebs-Henseleit buffer at a constant pressure (e.g., 80 mmHg).[7]

  • Intraventricular Balloon Insertion: Insert a small, fluid-filled latex balloon connected to a pressure transducer into the left ventricle to measure isovolumetric contractile function.[7]

  • Stabilization: Allow the heart to stabilize for a period of 20-30 minutes. During this time, monitor key functional parameters such as Left Ventricular Developed Pressure (LVDP), heart rate, and coronary flow. Hearts that do not meet predefined stability criteria should be excluded.[6][8]

II. Administration of this compound

Stock Solution Preparation:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

  • Further dilute the stock solution in Krebs-Henseleit buffer to achieve the desired final concentrations. It is crucial to ensure that the final solvent concentration in the perfusate is minimal (typically <0.1%) to avoid solvent-induced cardiac effects.

Perfusion Protocol:

  • Baseline Recording: After stabilization, record baseline cardiac function for at least 15-20 minutes.

  • Drug Perfusion: Introduce this compound into the perfusion buffer at the desired concentrations. Studies have utilized a range of concentrations from 0.001 µM to 1 µM.[2]

  • Dose-Response: To construct a dose-response curve, administer this compound in a cumulative or sequential manner, allowing for a steady-state effect to be reached at each concentration before proceeding to the next.

  • Washout: Following the drug administration period, perfuse the heart with drug-free Krebs-Henseleit buffer to assess the reversibility of the observed effects.

Data Presentation and Expected Outcomes

The effects of this compound on cardiac function should be quantified and can be summarized in tabular format for clarity.

Table 1: Effects of this compound on Cardiac Function in Isolated Rat Hearts

ParameterThis compound Concentration (µM)Expected OutcomeReference
Left Ventricular Developed Pressure (LVDP) 0.001 - 1Dose-dependent increase[2]
Heart Rate (HR) 0.001 - 1Decrease (in non-paced models)[2]
Coronary Perfusion Pressure (CPP) Not specifiedModest decrease, indicating vasodilation[9][10]
Phosphorylation of Phospholamban (Ser16) 0.1Increased[2]
SERCA2a Activity 1Increased[2]
SR Ca²⁺ Content 1Increased[2]

Signaling Pathways and Experimental Workflows

To visualize the underlying mechanisms and experimental procedures, the following diagrams are provided in DOT language.

Bay607550_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound PDE2 PDE2 This compound->PDE2 Inhibits cAMP cAMP PDE2->cAMP Hydrolyzes cGMP cGMP cGMP->PDE2 Activates PKA PKA cAMP->PKA Activates PLN PLN PKA->PLN Phosphorylates (Ser16) SERCA2a SERCA2a PLN->SERCA2a Inhibits Ca_uptake SR Ca2+ Uptake SERCA2a->Ca_uptake Promotes Contraction Increased Contractility Ca_uptake->Contraction Leads to Langendorff_Workflow start Start heart_excision Heart Excision and Cannulation start->heart_excision stabilization Stabilization Period (20-30 min) heart_excision->stabilization baseline Baseline Recording (15-20 min) stabilization->baseline drug_admin This compound Administration (Dose-Response) baseline->drug_admin washout Washout Period drug_admin->washout data_analysis Data Analysis (LVDP, HR, Coronary Flow) washout->data_analysis end End data_analysis->end

References

Application Notes and Protocols for Bay 60-7550 Administration in Murine Behavioral Studies

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Bay 60-7550 is a potent and selective inhibitor of phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] By preventing the degradation of these cyclic nucleotides, this compound elevates their intracellular levels, thereby modulating various downstream signaling pathways.[3][4] In neuroscience research, PDE2 is a significant target due to its high expression in brain regions associated with cognition, emotion, and memory, such as the hippocampus and cortex.[3] Consequently, this compound has emerged as a valuable pharmacological tool for investigating the role of cAMP and cGMP signaling in a range of behaviors in mice, including anxiety, depression, memory, and substance use disorders.[1][3][5][6][7] Studies have demonstrated its efficacy in reversing behavioral deficits in various preclinical models without causing sedative effects or altering general locomotor activity.[1][5]

Mechanism of Action

This compound exerts its effects by selectively inhibiting the PDE2 enzyme.[2][8] PDE2 breaks down both cAMP and cGMP. Inhibition of PDE2 by this compound leads to an accumulation of these second messengers. The subsequent increase in cAMP and cGMP activates their respective downstream effectors, Protein Kinase A (PKA) and Protein Kinase G (PKG).[5][9] These kinases, in turn, phosphorylate a variety of cellular proteins, including the transcription factor cAMP response element-binding protein (CREB). Phosphorylated CREB (pCREB) promotes the transcription of genes involved in neuronal plasticity and survival, such as brain-derived neurotrophic factor (BDNF).[3][7][9] This cascade of events is believed to underlie the therapeutic potential of this compound in various neurological and psychiatric conditions.

Bay607550_Signaling_Pathway cluster_membrane Intracellular Space Bay This compound PDE2 PDE2 Bay->PDE2 Inhibits cAMP cAMP PDE2->cAMP Hydrolyzes cGMP cGMP PDE2->cGMP Hydrolyzes PKA PKA cAMP->PKA Activates PKG PKG cGMP->PKG Activates CREB pCREB PKA->CREB Phosphorylates PKG->CREB Phosphorylates BDNF BDNF Expression CREB->BDNF Promotes Effects Neuroprotective & Behavioral Effects BDNF->Effects

Caption: Signaling pathway of this compound.

Data Presentation: Dosing and Behavioral Effects

The administration of this compound has been investigated across a variety of behavioral paradigms in mice. The tables below summarize the typical dosages, administration routes, and key findings from representative studies.

Table 1: Dosing and Administration of this compound in Mice Behavioral Studies

Study Focus Mouse Strain Dose (mg/kg) Administration Route Key Behavioral Outcome
Alcohol Intake C57BL/6J 1 and 3 Intraperitoneal (i.p.) Decreased ethanol intake and preference.[1]
Anxiety (Stress-induced) ICR 1 and 3 Intraperitoneal (i.p.) Reversed stress-induced anxiogenic behavior in the elevated plus-maze.[6]
Cognition (Aβ-induced deficit) C57BL/6J 0.5, 1.0, and 3.0 Intraperitoneal (i.p.) Ameliorated learning and memory impairments in the Morris water maze.[3]
Depression (Stress-induced) C57BL/6J 1 and 3 Intraperitoneal (i.p.) Reduced immobility time in the tail suspension test.[9]
Post-Traumatic Stress C57BL/6J 0.3, 1, or 3 Intraperitoneal (i.p.) Rescued anxiety-like behavior and fear memory deficits.[10]

| Auditory Processing | Wistar Rats | 1 | Oral (p.o.) | No significant effect on sensory gating.[11] |

Table 2: Summary of Behavioral Tests and Key Findings with this compound

Behavioral Test Behavioral Domain Effect of this compound Notes
Elevated Plus-Maze (EPM) Anxiety Anxiolytic-like (increased open arm time/entries).[5][6] Effective in both stressed and non-stressed mice.[6]
Two-Bottle Choice Test Substance Use Decreased ethanol consumption and preference.[1][5] Did not affect total fluid intake or taste preference.[1]
Morris Water Maze (MWM) Learning & Memory Improved spatial memory performance.[3] Reversed cognitive deficits in a model of Alzheimer's disease.[3]
Tail Suspension Test (TST) Depression Antidepressant-like (decreased immobility time).[9] Effective in a chronic stress model.[9]
Novelty-Suppressed Feeding Anxiety/Depression Antidepressant-like (reduced latency to feed).[5][9] Effect observed in models of post-traumatic stress and chronic stress.[5][9]

| Open Field Test | Locomotor Activity | No significant effect at therapeutic doses (e.g., 3 mg/kg).[1][5] | Confirms that behavioral effects are not due to sedation or hyperactivity. |

Experimental Protocols

4.1. Preparation and Administration of this compound

Materials:

  • This compound powder (CAS: 439083-90-6)

  • Vehicle solution (e.g., 10% Tween 80 in saline, or as optimized)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

  • 1 mL syringes with 27-gauge needles

  • Analytical balance

Protocol for Intraperitoneal (i.p.) Injection:

  • Calculate the required amount: Determine the total amount of this compound needed based on the desired dose (e.g., 3 mg/kg), the average weight of the mice, and the number of animals. Assume a standard injection volume of 10 mL/kg.

    • Example: For a 25g mouse at 3 mg/kg, the dose is 0.075 mg. For an injection volume of 10 mL/kg (0.25 mL for a 25g mouse), the required concentration is 0.3 mg/mL.

  • Weigh the compound: Accurately weigh the calculated amount of this compound powder using an analytical balance.

  • Prepare the vehicle: Prepare the vehicle solution (e.g., 10% Tween 80 in sterile 0.9% saline).

  • Dissolve the compound: Add the weighed this compound to a sterile microcentrifuge tube. Add the appropriate volume of vehicle to achieve the final desired concentration.

  • Solubilize: Vortex the solution vigorously until the powder is fully dissolved. Sonication may be used to aid dissolution if necessary. The solution should be clear. Prepare fresh daily as solutions may be unstable.[2]

  • Administration:

    • Gently restrain the mouse, exposing the abdomen.

    • Insert the needle into the lower right or left quadrant of the peritoneum, avoiding the midline to prevent damage to the bladder or cecum.

    • Inject the calculated volume of the this compound solution.

    • Administer the drug typically 30 minutes before behavioral testing.[8][12]

4.2. Protocol for Elevated Plus-Maze (EPM) Test

The EPM is a widely used test to assess anxiety-like behavior in rodents. The test is based on the natural aversion of mice to open and elevated spaces.

Materials:

  • Elevated Plus-Maze apparatus

  • Video camera and tracking software

  • Timer

Experimental Workflow:

EPM_Workflow cluster_workflow EPM Experimental Workflow Acclimatize 1. Acclimatize Mice (1 hour to testing room) Administer 2. Administer this compound (e.g., 3 mg/kg, i.p.) or Vehicle Acclimatize->Administer Wait 3. Pre-treatment Period (30 minutes) Administer->Wait Test 4. Place Mouse in EPM Center (Facing an open arm) Wait->Test Record 5. Record Behavior (5 minutes) Test->Record Analyze 6. Data Analysis Record->Analyze

Caption: Workflow for a typical behavioral experiment.

Procedure:

  • Habituation: Bring mice to the testing room at least 1 hour before the experiment begins to allow for acclimatization.

  • Drug Administration: Administer this compound (e.g., 0.5, 1, or 3 mg/kg, i.p.) or vehicle to the control group 30 minutes prior to the test.[8]

  • Testing:

    • Gently place the mouse on the central platform of the EPM, facing one of the open arms.

    • Start the video recording and timer immediately.

    • Allow the mouse to explore the maze freely for 5 minutes.

    • The experimenter should leave the room during the test to avoid influencing the mouse's behavior.

  • Data Collection: After 5 minutes, carefully return the mouse to its home cage. Clean the maze thoroughly with 70% ethanol between trials to remove any olfactory cues.

  • Data Analysis: Use video tracking software to score the following parameters:

    • Time spent in the open arms and closed arms.

    • Number of entries into the open and closed arms.

    • Total distance traveled (as a measure of locomotor activity).

  • Interpretation: An anxiolytic-like effect is indicated by a significant increase in the percentage of time spent in the open arms [(Time in open arms / Total time) x 100] and/or the percentage of open arm entries [(Open arm entries / Total entries) x 100] compared to the vehicle-treated group.[6] No change in total distance traveled confirms the absence of locomotor effects.

References

Application Notes and Protocols for Measuring cGMP Levels Following Bay 60-7550 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to measuring cyclic guanosine monophosphate (cGMP) levels in biological samples after treatment with Bay 60-7550, a potent and selective phosphodiesterase 2 (PDE2) inhibitor.[1][2] This document includes the mechanism of action of this compound, detailed protocols for sample preparation and cGMP quantification, and representative data.

Introduction to this compound and its Effect on cGMP

This compound is a selective inhibitor of phosphodiesterase 2 (PDE2), an enzyme that hydrolyzes both cGMP and cyclic adenosine monophosphate (cAMP).[3][4] By inhibiting PDE2, this compound prevents the degradation of cGMP, leading to its accumulation within cells.[4][5] This effect is particularly pronounced when cGMP production is stimulated, for example, by nitric oxide (NO) donors or activators of soluble guanylate cyclase (sGC).[6][7][8][9] The elevation of intracellular cGMP levels can have various physiological effects, making this compound a valuable tool for studying cGMP signaling pathways and a potential therapeutic agent.[10][11][12]

Signaling Pathway of this compound

The following diagram illustrates the mechanism by which this compound increases intracellular cGMP levels.

Bay607550_Pathway cluster_cell Cell Membrane sGC_inactive Soluble Guanylate Cyclase (sGC) (Inactive) sGC_active sGC (Active) sGC_inactive->sGC_active cGMP cGMP sGC_active->cGMP Converts GTP GTP GTP->sGC_active PDE2 Phosphodiesterase 2 (PDE2) cGMP->PDE2 Hydrolyzed by PKG Protein Kinase G (PKG) cGMP->PKG Activates 5GMP 5'-GMP PDE2->5GMP Bay607550 This compound Bay607550->PDE2 Inhibits NO Nitric Oxide (NO) NO->sGC_inactive Activates Cellular_Response Downstream Cellular Response PKG->Cellular_Response cGMP_ELISA_Workflow cluster_prep Sample Preparation cluster_elisa ELISA Procedure cluster_analysis Data Analysis Harvest 1. Harvest Cells/Tissues Lysis 2. Lyse with 0.1 M HCl Harvest->Lysis Centrifuge 3. Centrifuge to Pellet Debris Lysis->Centrifuge Supernatant 4. Collect Supernatant Centrifuge->Supernatant Add_Sample 5. Add Sample/Standard to Coated Plate Supernatant->Add_Sample Add_Tracer 6. Add cGMP-Peroxidase Tracer Add_Sample->Add_Tracer Add_Antibody 7. Add Anti-cGMP Antibody Add_Tracer->Add_Antibody Incubate 8. Incubate for 2 hours Add_Antibody->Incubate Wash 9. Wash Wells Incubate->Wash Add_Substrate 10. Add Substrate Solution Wash->Add_Substrate Incubate_Dark 11. Incubate in the Dark Add_Substrate->Incubate_Dark Stop_Reaction 12. Add Stop Solution Incubate_Dark->Stop_Reaction Read_Absorbance 13. Read Absorbance at 450 nm Stop_Reaction->Read_Absorbance Standard_Curve 14. Generate Standard Curve Read_Absorbance->Standard_Curve Calculate_Conc 15. Calculate cGMP Concentration Standard_Curve->Calculate_Conc

References

Application Notes and Protocols for Bay 60-7550 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and use of Bay 60-7550, a potent and selective phosphodiesterase 2 (PDE2) inhibitor, in cell culture experiments. Adherence to these guidelines will help ensure accurate and reproducible results.

Introduction to this compound

This compound is a selective inhibitor of phosphodiesterase 2 (PDE2), an enzyme that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE2, this compound effectively increases intracellular levels of both cAMP and cGMP, thereby modulating various downstream signaling pathways.[3][4][5] Its high selectivity makes it a valuable tool for investigating the roles of PDE2 in cellular processes such as neuronal function, cardiovascular physiology, and inflammation.[1][3][4][5]

Quantitative Data Summary

The following table summarizes the key quantitative data for this compound, compiled from various suppliers and publications.

ParameterValueSource(s)
Molecular Weight 476.6 g/mol [6][7]
Purity ≥95% (HPLC)[3][6]
Form Crystalline solid[6]
Color White to light brown[3]
Solubility
    DMSO≥ 100 mg/mL (209.83 mM)[8]
    Ethanol~10 mg/mL[6][7]
    DMF~10 mg/mL[6]
Storage (Solid) -20°C for up to 3 years[8]
Storage (Stock Solution) -80°C for up to 2 years; -20°C for up to 1 year[8]
IC₅₀ (PDE2) 4.7 nM (human), 2.0 nM (bovine)[2][6]
Working Concentration 1 nM - 10 µM (cell culture)[3][9][10][11]

Experimental Protocols

Preparation of a 10 mM Stock Solution in DMSO

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade, sterile

  • Sterile microcentrifuge tubes or vials

  • Calibrated micropipettes and sterile tips

Protocol:

  • Pre-warm an aliquot of DMSO to room temperature.

  • Weigh a precise amount of this compound powder in a sterile microcentrifuge tube. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 4.766 mg of this compound.

  • Add the appropriate volume of sterile DMSO to the powder. For a 10 mM stock, add 1 mL of DMSO to 4.766 mg of this compound.

  • Vortex the solution thoroughly until the powder is completely dissolved. Gentle warming (e.g., in a 37°C water bath) and sonication can aid dissolution if necessary.[9]

  • Aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C for long-term storage.[8]

Note: Aqueous solutions of this compound are not stable and should not be stored for more than one day.[6]

Application of this compound to Cell Culture

Materials:

  • Prepared 10 mM this compound stock solution in DMSO

  • Cultured cells in appropriate cell culture medium

  • Sterile micropipettes and tips

Protocol:

  • Determine the desired final concentration of this compound for your experiment. Effective concentrations in cell culture typically range from 1 nM to 10 µM.[3][9][10][11]

  • Thaw an aliquot of the 10 mM stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentration. It is recommended to perform at least a 1:1000 dilution of the DMSO stock into the final culture medium to ensure the final DMSO concentration is at a non-toxic level (typically ≤ 0.1%).

    • Example for a final concentration of 1 µM:

      • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock to 999 µL of sterile culture medium. This results in a 10 µM working solution.

      • Add the appropriate volume of the 10 µM working solution to your cell culture wells. For example, to achieve a final concentration of 1 µM in a well containing 1 mL of medium, add 100 µL of the 10 µM working solution.

  • Prepare a vehicle control by adding the same final concentration of DMSO to control wells as is present in the experimental wells.

  • Gently mix the medium in the wells after adding the compound.

  • Incubate the cells for the desired experimental duration.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway affected by this compound and a typical experimental workflow for its use.

Bay60_7550_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Signal e.g., ANP, NO Receptor Receptor (e.g., NPR-A, sGC) Signal->Receptor GTP GTP Receptor->GTP ATP ATP Receptor->ATP cGMP cGMP GTP->cGMP sGC/pGC PDE2 PDE2 cGMP->PDE2 PKG PKG cGMP->PKG cAMP cAMP ATP->cAMP Adenylyl Cyclase cAMP->PDE2 PKA PKA cAMP->PKA 5GMP 5'-GMP PDE2->5GMP Hydrolysis 5AMP 5'-AMP PDE2->5AMP Hydrolysis Bay607550 This compound Bay607550->PDE2 Inhibition Cellular_Response Cellular Response (e.g., vasodilation, neuroprotection) PKG->Cellular_Response PKA->Cellular_Response

Caption: Signaling pathway inhibited by this compound.

Experimental_Workflow Start Start Prepare_Stock Prepare 10 mM Stock Solution in DMSO Start->Prepare_Stock Prepare_Working Prepare Working Solution by Diluting Stock in Medium Prepare_Stock->Prepare_Working Cell_Culture Culture Cells to Desired Confluency Treat_Cells Treat Cells with this compound and Vehicle Control Cell_Culture->Treat_Cells Prepare_Working->Treat_Cells Incubate Incubate for Desired Time Treat_Cells->Incubate Assay Perform Downstream Assays (e.g., Western Blot, Proliferation Assay) Incubate->Assay Analyze Analyze and Interpret Data Assay->Analyze End End Analyze->End

Caption: Experimental workflow for using this compound.

References

Application Notes and Protocols for Intraperitoneal Injection of Bay 60-7550

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the intraperitoneal (i.p.) administration of Bay 60-7550, a potent and selective phosphodiesterase 2 (PDE2) inhibitor. The protocols and data presented are compiled from various scientific publications and are intended for research purposes.

Introduction

This compound is a valuable research tool for investigating the roles of cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP) signaling pathways in various physiological and pathological processes. As a selective inhibitor of PDE2, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation and the activation of downstream effectors like protein kinase A (PKA) and protein kinase G (PKG).[1][2][3] This mechanism of action makes it a subject of interest in studies related to cognitive function, neuroprotection, cardiovascular diseases, and inflammatory responses.[1][2][4]

Data Presentation

The following tables summarize quantitative data from various in vivo studies that have utilized intraperitoneal injections of this compound.

Table 1: Summary of Intraperitoneal Injection Protocols for this compound in Mice

Animal ModelDisease/Condition ModelDosage (mg/kg)Dosing FrequencyDurationVehicleReference
C57BL/6J MiceEthanol Preference3Twice daily4 daysNot specified[5]
MiceAβ₁₋₄₂-Induced Memory Impairment0.5, 1.0, 3.0Daily14 daysNot specified[3]
MiceSepsis (Pre-treatment)1Daily3 days prior to surgery0.1% DMSO in normal saline[6]
MiceSepsis (Treatment)0.5, 1, 5Single doseImmediately before surgery0.1% DMSO in normal saline[6]
ICR MiceRestraint Stress0.5, 1, 3Single dose30 min before behavioral testingNot specified[5]
MiceColorectal Cancer Xenograft1Every other day30 days1% DMSO[7]
MicePost-Traumatic StressNot specifiedDaily14 days5% DMSO in saline[4]
dKO MiceBright-Light Stress2Single dose30 min prior to stress exposureDMSO[8]

Table 2: Preparation of this compound for Intraperitoneal Injection

ComponentProtocol 1Protocol 2Protocol 3
This compoundTarget ConcentrationTarget ConcentrationTarget Concentration
DMSO10%10%10%
PEG30040%--
Tween-805%--
Saline45%--
20% SBE-β-CD in Saline-90%-
Corn Oil--90%
Solubility ≥ 2.5 mg/mL ≥ 2.5 mg/mL ≥ 2.5 mg/mL

Note: It is recommended to keep the final concentration of DMSO below 10% for in vivo injections to avoid potential toxicity.[9] For sensitive animals, a DMSO concentration of <1% is ideal.[9] Always use sterile components and aseptic techniques for preparing solutions for injection.

Experimental Protocols

Preparation of this compound Stock Solution
  • Weighing: Accurately weigh the desired amount of Bay 6-7550 powder in a sterile microfuge tube.

  • Dissolution: Add the appropriate volume of 100% Dimethyl Sulfoxide (DMSO) to achieve a high-concentration stock solution (e.g., 10 mg/mL or 25 mg/mL).

  • Mixing: Vortex or sonicate the solution until the compound is completely dissolved.

  • Storage: Store the stock solution at -20°C for up to 1 year or at -80°C for up to 2 years.[5] Aliquot the stock solution to avoid repeated freeze-thaw cycles.

Preparation of Injection Solution (Working Solution)

This protocol is an example based on a final injection volume of 100 µL per mouse and a dose of 1 mg/kg for a 25g mouse. Adjust volumes accordingly based on the specific experimental requirements.

Vehicle Composition: 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline.[5]

  • Calculate the required amount of this compound:

    • For a 1 mg/kg dose in a 25g mouse, the required amount is 0.025 mg.

  • Prepare the vehicle mixture:

    • In a sterile tube, combine the vehicle components in the specified proportions. For 1 mL of vehicle, this would be:

      • 100 µL DMSO

      • 400 µL PEG300

      • 50 µL Tween-80

      • 450 µL sterile saline

  • Prepare the working solution:

    • From a 10 mg/mL stock solution, take 2.5 µL and add it to 997.5 µL of the prepared vehicle mixture. This will result in a final concentration of 0.025 mg/mL.

  • Administration:

    • Administer the appropriate volume of the working solution via intraperitoneal injection. For a 25g mouse, an injection volume of 1 mL would deliver the 1 mg/kg dose. A more common injection volume is 100-200 µL, so the concentration of the working solution should be adjusted accordingly. For a 100 µL injection volume, the concentration would need to be 0.25 mg/mL.

Intraperitoneal Injection Procedure in Mice
  • Animal Restraint: Properly restrain the mouse to expose the abdomen. The scruff restraint method is commonly used.

  • Injection Site: The ideal injection site is in the lower left or right quadrant of the abdomen, avoiding the midline to prevent damage to the bladder or cecum.

  • Needle Insertion: Use a 25-27 gauge needle. Insert the needle at a 15-20 degree angle, bevel up.

  • Aspiration: Gently pull back on the plunger to ensure that the needle has not entered a blood vessel or organ. If blood or any fluid appears, withdraw the needle and inject at a different site with a new sterile needle.

  • Injection: Slowly inject the solution.

  • Withdrawal: Withdraw the needle and return the mouse to its cage.

  • Monitoring: Monitor the animal for any adverse reactions following the injection.

Visualization of Signaling Pathway and Experimental Workflow

Bay60_7550_Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_intracellular Intracellular Signal Signal (e.g., Neurotransmitters, Hormones) Receptor Receptor Signal->Receptor AC Adenylyl Cyclase (AC) Receptor->AC Activates sGC Soluble Guanylyl Cyclase (sGC) Receptor->sGC Activates cAMP cAMP AC->cAMP cGMP cGMP sGC->cGMP ATP ATP ATP->AC GTP GTP GTP->sGC PDE2 Phosphodiesterase 2 (PDE2) cAMP->PDE2 Substrate PKA Protein Kinase A (PKA) cAMP->PKA Activates cGMP->PDE2 Substrate PKG Protein Kinase G (PKG) cGMP->PKG Activates AMP AMP PDE2->AMP Hydrolyzes to GMP GMP PDE2->GMP Hydrolyzes to Bay60_7550 This compound Bay60_7550->PDE2 Inhibits Downstream Downstream Cellular Responses (e.g., Gene Expression, Synaptic Plasticity) PKA->Downstream PKG->Downstream

Caption: Signaling pathway of this compound action.

Experimental_Workflow cluster_preparation Preparation Phase cluster_administration Administration Phase cluster_assessment Assessment Phase cluster_analysis Data Analysis Phase prep_solution Prepare this compound Injection Solution animal_grouping Randomize Animals into Control and Treatment Groups prep_solution->animal_grouping animal_acclimation Animal Acclimation animal_acclimation->animal_grouping ip_injection Intraperitoneal (i.p.) Injection of Vehicle or this compound animal_grouping->ip_injection behavioral_testing Behavioral Testing ip_injection->behavioral_testing tissue_collection Tissue Collection (e.g., Brain, Heart) behavioral_testing->tissue_collection biochemical_assays Biochemical Assays (e.g., Western Blot, ELISA) tissue_collection->biochemical_assays data_analysis Data Analysis and Statistical Evaluation biochemical_assays->data_analysis

Caption: General experimental workflow for in vivo studies.

References

Troubleshooting & Optimization

Bay 60-7550 stability in aqueous solution over time

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability of Bay 60-7550 in aqueous solutions. The following troubleshooting guides and frequently asked questions (FAQs) address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How stable is this compound in aqueous solutions?

A1: this compound is known to have limited stability in aqueous solutions. Several suppliers explicitly state that aqueous solutions are unstable and should be prepared fresh for immediate use. It is strongly recommended not to store aqueous solutions of this compound for more than one day. For in vivo experiments, it is best to prepare the formulation freshly on the same day of use.

Q2: What are the recommended storage conditions for this compound?

A2: Proper storage is crucial to maintain the integrity of this compound. Recommendations from various suppliers are summarized in the table below.

Table 1: Recommended Storage Conditions for this compound

FormStorage TemperatureDuration
Powder-20°CUp to 3 years
Powder4°CUp to 2 years
In Solvent (e.g., DMSO)-80°CUp to 2 years
In Solvent (e.g., DMSO)-20°CUp to 1 year

Q3: What solvents are recommended for dissolving this compound?

A3: this compound exhibits good solubility in several organic solvents. The choice of solvent will depend on the specific experimental requirements.

Table 2: Solubility of this compound in Common Solvents

SolventConcentrationNotes
DMSO≥ 100 mg/mL (209.83 mM)Sonication may be required to aid dissolution. Use of freshly opened, anhydrous DMSO is recommended as hygroscopic DMSO can impact solubility.
Ethanol~10 mg/mLPurge with an inert gas.
DMF~10 mg/mLPurge with an inert gas.

Q4: Can I use high-temperature sterilization for this compound solutions?

A4: High-temperature sterilization is not recommended for solutions containing this compound due to its potential degradation at elevated temperatures. To ensure sterility, it is advisable to filter-sterilize the solution using a 0.22 µm filter.

Troubleshooting Guides

Issue 1: Precipitation or cloudiness observed in the prepared aqueous solution.

  • Cause: this compound has poor aqueous solubility and may precipitate out of solution, especially at higher concentrations or upon standing. The compound may also be degrading over time.

  • Solution:

    • Prepare Fresh: Always prepare aqueous solutions of this compound immediately before use.

    • Use a Co-solvent: For in vivo or cell-based assays, a co-solvent system is often necessary. A common formulation involves initially dissolving this compound in DMSO to create a stock solution, which is then further diluted with other vehicles like PEG300, Tween-80, and finally the aqueous component (e.g., saline or water).

    • Check pH: The pH of the final aqueous solution can influence the solubility and stability of the compound. Ensure the pH is compatible with your experimental system and the compound's properties.

    • Sonication: Gentle sonication can help in dissolving the compound, but be cautious as excessive heat can promote degradation.

Issue 2: Inconsistent or lower-than-expected activity in experiments.

  • Cause: This could be due to the degradation of this compound in the aqueous experimental medium over the course of the assay.

  • Solution:

    • Minimize Incubation Time: If possible, design experiments with shorter incubation times to reduce the impact of degradation.

    • Replenish Compound: For longer-term experiments, consider replenishing the medium with freshly prepared this compound at appropriate intervals.

    • Confirm Stock Solution Integrity: Ensure that your stock solution in an organic solvent (e.g., DMSO) has been stored correctly at -20°C or -80°C and has not undergone multiple freeze-thaw cycles. It is best practice to aliquot the stock solution into single-use vials.

    • Vehicle Control: Always include a vehicle control in your experiments to ensure that the observed effects are due to this compound and not the solvent.

Experimental Protocols

Protocol 1: Preparation of a Stock Solution in DMSO

  • Weighing: Accurately weigh the desired amount of this compound powder in a sterile microcentrifuge tube.

  • Solvent Addition: Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM or 30 mg/mL).

  • Dissolution: Vortex the solution thoroughly. If necessary, sonicate in a water bath for short intervals until the compound is fully dissolved.

  • Storage: Aliquot the stock solution into single-use, light-protected tubes and store at -80°C for long-term storage (up to 2 years) or -20°C for shorter-term storage (up to 1 year). Avoid repeated freeze-thaw cycles.

Protocol 2: Preparation of an Aqueous Working Solution for In Vitro Assays

  • Thaw Stock Solution: Thaw a single aliquot of the this compound DMSO stock solution at room temperature.

  • Dilution: Serially dilute the stock solution with the appropriate cell culture medium or aqueous buffer to the final desired working concentration immediately before adding it to the cells or assay.

  • Mixing: Gently mix the final solution by pipetting or inverting the tube.

  • Immediate Use: Use the freshly prepared aqueous working solution immediately. Do not store for later use.

Visualizations

Bay60_7550_Signaling_Pathway cluster_levels Bay60_7550 This compound PDE2 Phosphodiesterase 2 (PDE2) Bay60_7550->PDE2 Inhibits cGMP_hydrolysis cGMP Hydrolysis PDE2->cGMP_hydrolysis Catalyzes cAMP_hydrolysis cAMP Hydrolysis PDE2->cAMP_hydrolysis Catalyzes cGMP Increased cGMP cAMP Increased cAMP PKG Protein Kinase G (PKG) cGMP->PKG Activates PKA Protein Kinase A (PKA) cAMP->PKA Activates Downstream_PKG PKG Substrate Phosphorylation PKG->Downstream_PKG Downstream_PKA PKA Substrate Phosphorylation (e.g., CREB) PKA->Downstream_PKA Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Vasodilation) Downstream_PKG->Cellular_Response Downstream_PKA->Cellular_Response

Caption: Signaling pathway of this compound.

Experimental_Workflow Start Start: this compound Powder Weigh 1. Weigh Powder Start->Weigh Dissolve 2. Dissolve in Anhydrous DMSO Weigh->Dissolve Stock 3. Prepare Stock Solution (e.g., 10 mM) Dissolve->Stock Store 4. Aliquot and Store (-20°C or -80°C) Stock->Store Dilute 5. Dilute Aliquot in Aqueous Medium (Prepare Fresh) Store->Dilute For each experiment Experiment 6. Use Immediately in Experiment Dilute->Experiment End End: Data Collection Experiment->End

Caption: Experimental workflow for preparing this compound solutions.

avoiding Bay 60-7550 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bay 60-7550. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and answers to frequently asked questions regarding the use of this compound in experimental settings, with a specific focus on avoiding precipitation in media.

Troubleshooting Guide: Preventing and Resolving this compound Precipitation

Precipitation of this compound in aqueous solutions like cell culture media is a common issue due to its limited aqueous solubility.[1] Below is a step-by-step guide to help you troubleshoot and avoid this problem.

Experimental Workflow for Avoiding Precipitation

G cluster_prep Stock Solution Preparation cluster_dilution Working Solution Preparation cluster_troubleshooting Troubleshooting stock_solvent Select Appropriate Solvent (DMSO, Ethanol, or DMF) stock_conc Prepare High-Concentration Stock Solution (e.g., 10 mM) stock_solvent->stock_conc storage Aliquot and Store at -20°C or -80°C stock_conc->storage prewarm Pre-warm Media and Stock Solution storage->prewarm Begin Experiment serial_dilution Perform Serial Dilutions in Media prewarm->serial_dilution vortex Vortex/Mix Thoroughly After Each Dilution serial_dilution->vortex visual_check Visually Inspect for Precipitate vortex->visual_check precipitate_observed Precipitation Observed visual_check->precipitate_observed Issue Detected reduce_conc Reduce Final Working Concentration precipitate_observed->reduce_conc optimize_solvent Optimize Solvent in Final Media (e.g., <0.1% DMSO) precipitate_observed->optimize_solvent sonicate Briefly Sonicate the Solution precipitate_observed->sonicate

Caption: A workflow diagram illustrating the key steps to prevent and troubleshoot this compound precipitation.

Frequently Asked Questions (FAQs)

Q1: What is the best solvent to dissolve this compound?

A1: this compound is soluble in organic solvents such as DMSO, ethanol, and DMF.[2][3] For cell culture experiments, high-quality, anhydrous DMSO is generally recommended for preparing stock solutions.[4]

Q2: What is the recommended concentration for a stock solution?

A2: It is advisable to prepare a high-concentration stock solution, for example, 10 mM, to minimize the volume of organic solvent added to your experimental media. The solubility in DMSO is reported to be at least 100 mg/mL.[5]

Q3: How should I store the stock solution?

A3: Aliquot the stock solution into single-use volumes and store at -20°C for short-term storage (up to 1 year) or -80°C for long-term storage (up to 2 years).[5] Avoid repeated freeze-thaw cycles.[6]

Q4: I observed precipitation when I added the this compound stock solution to my cell culture media. What should I do?

A4: Precipitation upon dilution in aqueous media is a known issue.[1] Here are several steps you can take:

  • Reduce the final concentration: The precipitation may be due to the final concentration of this compound exceeding its solubility in the media. Try using a lower final concentration.

  • Pre-warm your media: Adding a cold stock solution to warm media can sometimes cause a compound to precipitate. Try pre-warming both your media and the stock solution to 37°C before mixing.[6]

  • Increase the rate of mixing: Add the stock solution dropwise to the media while vortexing or swirling to ensure rapid and uniform distribution.

  • Use a carrier solvent: For in vivo studies, formulations with co-solvents like PEG300 and Tween-80 have been used to improve solubility.[5] While not ideal for all cell culture, ensuring the final DMSO concentration is low (typically <0.5%, ideally <0.1%) is critical.

  • Brief sonication: In some cases, brief sonication of the final working solution can help to redissolve small amounts of precipitate.[4]

Q5: Are aqueous solutions of this compound stable?

A5: Aqueous solutions of this compound are not stable and should not be stored for more than one day.[2][3] It is highly recommended to prepare fresh working solutions from your frozen stock for each experiment.[7][8]

Data Presentation

Table 1: Solubility and Storage of this compound

ParameterValueReference(s)
Molecular Weight 476.57 g/mol [5]
Solubility in DMSO ≥ 100 mg/mL (209.83 mM)[5]
Solubility in Ethanol ~10 mg/mL[2][3]
Solubility in DMF ~10 mg/mL[2][3]
Stock Solution Storage -20°C for up to 1 year; -80°C for up to 2 years[5]
Aqueous Solution Stability Do not store for more than one day[2][3]

Experimental Protocols

Protocol for Preparing a 10 mM Stock Solution of this compound in DMSO
  • Weigh the Compound: Accurately weigh out the desired amount of this compound powder. For example, to make 1 mL of a 10 mM stock solution, you will need 4.766 mg.

  • Add Solvent: Add the appropriate volume of high-quality, anhydrous DMSO. For 1 mL of a 10 mM solution, add 1 mL of DMSO.

  • Dissolve: Vortex the solution thoroughly until the compound is completely dissolved. Gentle warming to 37°C or brief sonication can be used to aid dissolution if necessary.[4][6]

  • Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in appropriate tubes. Store at -20°C or -80°C.

Protocol for Preparing a Working Solution in Cell Culture Media
  • Thaw Stock Solution: Thaw a single-use aliquot of the 10 mM this compound stock solution at room temperature or by warming briefly to 37°C.

  • Pre-warm Media: Pre-warm the required volume of cell culture media to 37°C.

  • Perform Serial Dilutions: It is recommended to perform serial dilutions rather than a single large dilution. For example, to achieve a 1 µM final concentration from a 10 mM stock, you could first dilute 1:100 in media (to make a 100 µM intermediate solution) and then dilute that 1:100 into your final culture volume.

  • Mix Thoroughly: After each dilution step, mix the solution thoroughly by vortexing or inverting the tube to ensure homogeneity.

  • Visual Inspection: Before adding the final working solution to your cells, visually inspect it for any signs of precipitation. If precipitation is observed, refer to the troubleshooting guide.

  • Use Immediately: Use the freshly prepared working solution immediately. Do not store diluted aqueous solutions.[2][3]

Signaling Pathway

This compound is a potent and selective inhibitor of phosphodiesterase 2 (PDE2).[9] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] By inhibiting PDE2, this compound prevents the degradation of cAMP and cGMP, leading to their accumulation within the cell. This, in turn, enhances the signaling pathways mediated by these second messengers, such as those involving Protein Kinase A (PKA) and Protein Kinase G (PKG).

G cluster_membrane Cell Membrane cluster_cytosol Cytosol GC Guanylyl Cyclase cGMP cGMP GC->cGMP AC Adenylyl Cyclase cAMP cAMP AC->cAMP GTP GTP ATP ATP PDE2 PDE2 cGMP->PDE2 PKG PKG cGMP->PKG cAMP->PDE2 PKA PKA cAMP->PKA GMP 5'-GMP PDE2->GMP AMP 5'-AMP PDE2->AMP Bay607550 This compound Bay607550->PDE2 Inhibits Cellular_Response Cellular Response PKG->Cellular_Response PKA->Cellular_Response

Caption: The signaling pathway affected by this compound, a PDE2 inhibitor.

References

troubleshooting off-target effects of Bay 60-7550

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bay 60-7550. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective use of this compound and to troubleshoot potential issues, including off-target effects that may arise during experimentation.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Here we address common questions and challenges encountered when working with this compound.

Q1: What is the primary mechanism of action of this compound?

This compound is a potent and selective inhibitor of phosphodiesterase 2 (PDE2).[1][2] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3] A key feature of PDE2 is that its activity is allosterically activated by cGMP. By inhibiting PDE2, this compound prevents the breakdown of cAMP and cGMP, leading to their increased intracellular levels and enhanced downstream signaling through pathways mediated by protein kinase A (PKA) and protein kinase G (PKG).[3][4]

Q2: I am not observing the expected effect of this compound in my cell-based assay. What could be the issue?

Several factors could contribute to a lack of an observable effect. Consider the following troubleshooting steps:

  • Solubility and Stability: this compound has known issues with solubility.[5][6] Ensure that the compound is fully dissolved. It is soluble in DMSO and ethanol.[1] Prepare fresh solutions for each experiment, as storing aqueous solutions for more than a day is not recommended.

  • Concentration Range: The effective concentration can vary significantly between cell types and experimental conditions. Perform a dose-response curve to determine the optimal concentration for your specific assay. In vitro studies have used concentrations in the range of 0.5 µM to 1 µM.[1][7]

  • Cellular Context: The expression and activity of PDE2 can vary between different cell types and tissues. Confirm that your cells of interest express PDE2 at a sufficient level for inhibition to produce a measurable downstream effect.

  • Stimulation of Cyclic Nucleotide Production: The effect of this compound is dependent on the cellular production of cAMP and cGMP. In some experimental systems, co-stimulation with an adenylyl cyclase activator (like forskolin) or a guanylyl cyclase activator may be necessary to observe a significant increase in cyclic nucleotide levels upon PDE2 inhibition.

Q3: I am concerned about potential off-target effects. How can I ensure my observed phenotype is due to PDE2 inhibition?

While this compound is highly selective for PDE2, it is crucial to incorporate proper controls to validate that the observed effects are on-target.

  • Pharmacological Inhibition of Downstream Pathways: The effects of increased cAMP and cGMP are mediated by PKA and PKG, respectively. Use of a PKA inhibitor (e.g., H89) or a PKG inhibitor (e.g., KT5823) can help determine which signaling pathway is responsible for the observed effect.[4][8] If the effect of this compound is blocked by one of these inhibitors, it provides evidence for an on-target mechanism.

  • Use the Lowest Effective Concentration: To minimize the risk of off-target effects, it is essential to use the lowest concentration of this compound that produces the desired on-target effect, as determined by a dose-response study.

  • Control for Vehicle Effects: Always include a vehicle-only control (e.g., DMSO) to account for any effects of the solvent on your experimental system.

Q4: My in vivo experiment with this compound is not showing the expected results. What are the common challenges?

In vivo studies with this compound present specific challenges that need to be considered:

  • Poor Pharmacokinetics and Low Brain Penetrance: this compound is known to have a poor pharmacokinetic profile and limited ability to cross the blood-brain barrier.[6][9][10] This is a critical consideration for studies investigating its effects on the central nervous system.

  • Route of Administration and Dosing: The route of administration can significantly impact the bioavailability of the compound. Intraperitoneal (i.p.) injection and oral gavage have been used in animal studies, with doses typically ranging from 1 to 3 mg/kg.[2][4][7] It may be necessary to optimize the dosing regimen for your specific animal model and experimental question.

  • Metabolism: The compound may be subject to rapid metabolism, leading to a short half-life in vivo. Consider the timing of your experimental readouts relative to the administration of this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound to aid in experimental design.

Table 1: Inhibitory Potency of this compound

TargetIC₅₀ / KᵢSpeciesReference
PDE2IC₅₀: 2.0 nMBovine
PDE2IC₅₀: 4.7 nMHuman
PDE2Kᵢ: 3.8 nM-[1]

Table 2: Selectivity Profile of this compound

PDE Family MemberSelectivity vs. PDE2Reference
PDE150-fold[1][2][8]
PDE5100-fold[1][2][8]
Other PDE Families>200-fold[2][8]

Experimental Protocols

Protocol 1: In Vitro Assessment of this compound on Corticosterone-Induced Neurotoxicity

This protocol is adapted from studies investigating the neuroprotective effects of this compound.[7][8]

  • Cell Culture: Plate HT-22 hippocampal cells or primary cortical neurons at an appropriate density in 96-well plates.

  • Pre-treatment: Pre-treat the cells with varying concentrations of this compound (e.g., 0.5 µM and 1 µM) or vehicle (DMSO) for 30 minutes.

  • Induction of Neurotoxicity: Add corticosterone (e.g., 50 µM) to the wells to induce neurotoxicity.

  • Incubation: Incubate the cells for 24 hours.

  • Cell Viability Assay: Assess cell viability using a standard method such as the MTT assay.

  • Data Analysis: Compare the viability of cells treated with corticosterone alone to those pre-treated with this compound.

Protocol 2: In Vivo Assessment of this compound in a Mouse Model of Anxiety

This protocol is based on studies evaluating the anxiolytic effects of this compound.[2]

  • Animal Model: Use adult male mice (e.g., C57BL/6J).

  • Drug Administration: Administer this compound (e.g., 1 or 3 mg/kg) or vehicle via intraperitoneal (i.p.) injection 30 minutes before behavioral testing.

  • Behavioral Testing: Use a standard anxiety paradigm such as the elevated plus-maze. Record parameters like the time spent in the open arms and the number of entries into the open arms.

  • Data Analysis: Compare the behavioral parameters of the this compound-treated group to the vehicle-treated control group.

Visualizations

Signaling Pathway of PDE2 Inhibition by this compound

PDE2_Inhibition cluster_upstream Upstream Signaling cluster_cyclic_nucleotides Cyclic Nucleotides cluster_pde Phosphodiesterase 2 cluster_downstream Downstream Effectors GC Guanylyl Cyclase cGMP cGMP GC->cGMP GTP AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP PDE2 PDE2 cGMP->PDE2 Activates PKG PKG cGMP->PKG Activates PKA PKA cAMP->PKA Activates PDE2->cGMP Hydrolyzes PDE2->cAMP Hydrolyzes Cellular_Response Cellular Response PKG->Cellular_Response PKA->Cellular_Response Bay607550 This compound Bay607550->PDE2 Inhibits

Caption: Inhibition of PDE2 by this compound increases cGMP and cAMP levels.

Experimental Workflow for Validating On-Target Effects

OnTarget_Validation Start Observe Phenotype with This compound Control1 Test Structurally Unrelated PDE2 Inhibitor (e.g., ND7001) Start->Control1 Control2 Test with Downstream Inhibitors (PKG/PKA) Start->Control2 Dose_Response Perform Dose-Response to find Lowest Effective Dose Start->Dose_Response Result1 Same Phenotype Observed? Control1->Result1 Result2 Phenotype Blocked? Control2->Result2 Conclusion_OnTarget Evidence for On-Target Effect Result1->Conclusion_OnTarget Yes Conclusion_OffTarget Potential Off-Target Effect or Different Pathway Result1->Conclusion_OffTarget No Result2->Conclusion_OnTarget Yes Result2->Conclusion_OffTarget No

Caption: A logical workflow for confirming on-target effects of this compound.

References

optimizing Bay 60-7550 concentration for maximum efficacy

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Bay 60-7550, a potent and selective inhibitor of phosphodiesterase 2 (PDE2). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on optimizing the use of this compound in your experiments and to troubleshoot common issues.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of this compound?

This compound is a potent and selective inhibitor of phosphodiesterase 2 (PDE2), a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] By inhibiting PDE2, this compound prevents the degradation of these second messengers, leading to their accumulation within the cell.[3][4] This results in the activation of downstream signaling pathways, including the cAMP/PKA and cGMP/PKG pathways, which can influence a wide range of cellular processes such as synaptic plasticity, memory consolidation, and neuroprotection.[1][3][5]

Q2: What is the selectivity profile of this compound?

This compound exhibits high selectivity for PDE2 over other PDE families. It is approximately 50-fold more selective for PDE2 than for PDE1 and over 100-fold more selective for PDE2 compared to PDE3B, PDE4B, PDE5, PDE7B, PDE8A, PDE9A, PDE10A, and PDE11A.[3][6]

Q3: What are the known issues with this compound?

The primary challenges associated with this compound are its suboptimal solubility and pharmacokinetic properties.[7][8] These factors can affect its bioavailability and brain uptake in in vivo studies, which should be taken into consideration when interpreting experimental results.[9]

Q4: How should I store this compound?

For long-term storage, this compound powder should be stored at -20°C for up to 3 years, or at 4°C for up to 2 years.[10] In solvent, it should be stored at -80°C for up to 2 years or at -20°C for up to 1 year.[10] It is recommended to prepare fresh aqueous solutions daily.[6]

Troubleshooting Guide

Issue Possible Cause Suggested Solution
Low or no efficacy observed - Suboptimal Concentration: The concentration of this compound may be too low for the specific cell type or experimental model. - Poor Solubility: The compound may not be fully dissolved, leading to a lower effective concentration.[7] - Degradation: The compound may have degraded due to improper storage or handling.[6][10]- Optimize Concentration: Perform a dose-response experiment to determine the optimal concentration for your system. Refer to the "Effective Concentrations" table below for starting points. - Ensure Proper Dissolution: Use appropriate solvents like DMSO, ethanol, or DMF.[6] For in vivo studies, consider using a vehicle such as 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[10] Sonication may aid dissolution.[10] - Verify Compound Integrity: Use a fresh stock of this compound and follow recommended storage conditions.
Variability between experiments - Inconsistent Drug Preparation: Differences in solvent, final concentration, or dissolution method. - Cell Culture Conditions: Variations in cell density, passage number, or media composition.- Standardize Protocols: Maintain a consistent and detailed protocol for preparing and applying this compound. - Control Experimental Parameters: Carefully control all aspects of your experimental setup, including cell culture conditions.
Off-target effects observed - High Concentration: Using excessively high concentrations may lead to inhibition of other PDEs or unforeseen cellular effects.[3]- Use the Lowest Effective Concentration: Determine the minimal concentration that produces the desired effect through a dose-response study. - Include Appropriate Controls: Use vehicle controls and consider comparing the effects with other, structurally different PDE2 inhibitors if available.

Data Presentation

Table 1: Inhibitory Potency of this compound
Parameter Value Species
IC₅₀2.0 nMBovine
IC₅₀4.7 nMHuman
Kᵢ3.8 nMNot Specified

Data sourced from multiple references.[3][6][10][11][12]

Table 2: Effective Concentrations of this compound in Preclinical Models
Model System Concentration/Dose Observed Effect
Primary Rat Cerebral Cortical Neurons1 µMIncreased cGMP levels.[10][13]
Human Pulmonary Artery Smooth Muscle Cells (PASMCs)1 µMReduced cell proliferation.[10][11]
HT-22 Hippocampal Cell Line1 µMReversed corticosterone-induced decrease in cGMP.[4]
Isolated Rat Pulmonary Arteries0.1 µMAugmented vasorelaxation.[14]
Mice (in vivo, i.p.)0.5 - 3.0 mg/kg/dayAmeliorated Aβ-induced memory impairment.[1]
Mice (in vivo, i.p.)1 and 3 mg/kgReduced immobility time in the tail suspension test.[4]
Rats (in vivo)1 mg/kgImproved performance in object location task.[3]

Experimental Protocols

Protocol 1: Western Blotting for pCREB and BDNF Expression

This protocol is adapted from studies investigating the neuroprotective effects of this compound.[1]

  • Cell/Tissue Lysis:

    • Treat cells or tissues with the desired concentration of this compound for the specified duration.

    • Homogenize tissue samples or lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

    • Centrifuge at 12,000 rpm for 20 minutes at 4°C to pellet cellular debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each sample using a BCA or Bradford assay.

  • SDS-PAGE and Protein Transfer:

    • Load equal amounts of protein (e.g., 40 µg) onto an SDS-polyacrylamide gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a nitrocellulose or PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies against pCREB, total CREB, and BDNF overnight at 4°C.

    • Wash the membrane three times with TBST.

    • Incubate with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane three times with TBST.

  • Detection and Analysis:

    • Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

    • Quantify band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH).

Visualizations

Bay_60_7550_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor AC Adenylyl Cyclase Receptor->AC GC Guanylyl Cyclase Receptor->GC cAMP cAMP AC->cAMP cGMP cGMP GC->cGMP ATP ATP ATP->AC GTP GTP GTP->GC PDE2 PDE2 cAMP->PDE2 PKA PKA cAMP->PKA cGMP->PDE2 PKG PKG cGMP->PKG Bay607550 This compound Bay607550->PDE2 CREB CREB PKA->CREB PKG->CREB pCREB pCREB CREB->pCREB BDNF BDNF Expression pCREB->BDNF Gene_Expression Gene Expression pCREB->Gene_Expression

Caption: Signaling pathway affected by this compound.

Experimental_Workflow_Western_Blot start Start: Cell/Tissue Treatment lysis Lysis and Protein Extraction start->lysis quant Protein Quantification lysis->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation (e.g., anti-pCREB) blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection analysis Data Analysis and Quantification detection->analysis end End analysis->end

Caption: Western blotting experimental workflow.

Troubleshooting_Logic start Experiment Shows Low/No Efficacy check_conc Is the concentration optimized for the model? start->check_conc check_sol Is the compound fully dissolved? check_conc->check_sol Yes dose_response Action: Perform a dose-response study. check_conc->dose_response No check_storage Was the compound stored correctly? check_sol->check_storage Yes improve_sol Action: Use recommended solvents/vehicle and sonicate. check_sol->improve_sol No fresh_stock Action: Use a fresh stock of this compound. check_storage->fresh_stock No re_evaluate Re-evaluate Experiment check_storage->re_evaluate Yes dose_response->re_evaluate improve_sol->re_evaluate fresh_stock->re_evaluate

Caption: Troubleshooting logic for low efficacy.

References

Technical Support Center: Bay 60-7550 Experiments

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with the phosphodiesterase 2 (PDE2) inhibitor, Bay 60-7550.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective inhibitor of phosphodiesterase 2 (PDE2).[1][2][3] PDE2 is a dual-substrate enzyme that hydrolyzes two important second messengers, cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[3][4] By inhibiting PDE2, this compound increases the intracellular concentrations of both cAMP and cGMP, which in turn modulates various downstream signaling pathways.[3][4][5]

Q2: What are the common research applications for this compound?

A2: this compound is frequently used in preclinical research to investigate its therapeutic potential in a range of disorders. Common applications include studies on neurodegenerative diseases like Alzheimer's, where it has been shown to ameliorate cognitive deficits.[4] It is also used in models of stroke to assess its neuroprotective effects, in cardiovascular research for conditions like pulmonary hypertension and cardiac arrhythmias, and in studies related to anxiety and depression.[5][6][7]

Q3: What are the recommended solvents and storage conditions for this compound?

A3: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF) at concentrations of approximately 10-15 mg/ml.[2][8][9] For long-term storage, the solid form of this compound should be kept at -20°C and is stable for at least two to four years.[8][10] Stock solutions can be stored at -80°C for up to two years or at -20°C for one year.[1] It is important to note that aqueous solutions of this compound are not stable and should not be stored for more than one day.[2][9] For in vivo experiments, it is recommended to prepare fresh working solutions daily.[1]

Q4: Is this compound selective for PDE2?

A4: Yes, this compound exhibits high selectivity for PDE2. It is approximately 50-fold more selective for PDE2 than for PDE1 and over 100-fold more selective against other phosphodiesterase families, including PDE3, PDE4, PDE5, and PDE10.[1][2][3]

Troubleshooting Guide

This guide addresses common issues that may arise during experiments with this compound.

Problem 1: Inconsistent or no observable effect of this compound in my experiment.

  • Possible Cause 1: Improper Dissolution or Stability

    • Troubleshooting Step: Ensure that this compound is fully dissolved in the appropriate solvent (DMSO, ethanol, or DMF) before preparing your final working solution.[2][8][9] If you observe any precipitation, gentle warming or sonication may aid dissolution.[1] Remember that aqueous solutions are not stable; always prepare them fresh for each experiment.[2][9]

  • Possible Cause 2: Incorrect Dosage

    • Troubleshooting Step: Review the literature for effective concentrations in similar experimental models. For in vivo studies in mice, effective doses have been reported in the range of 1 mg/kg to 3 mg/kg via intraperitoneal injection.[4][11] For in vitro studies, concentrations around 1 µM have been shown to be effective.[1] You may need to perform a dose-response curve to determine the optimal concentration for your specific model and endpoint.

  • Possible Cause 3: Inappropriate Experimental Model or Endpoint

    • Troubleshooting Step: The effects of this compound are dependent on the expression and activity of PDE2 in your model system. Confirm that PDE2 is expressed and functionally active in the cells or tissues you are studying. The mechanism of this compound involves the potentiation of cAMP and cGMP signaling; therefore, its effects may be more pronounced when there is concurrent stimulation of adenylyl or guanylyl cyclase.

Problem 2: Unexpected or off-target effects are observed.

  • Possible Cause 1: High Concentration Leading to Lack of Selectivity

    • Troubleshooting Step: Although this compound is highly selective for PDE2, using excessively high concentrations may lead to off-target effects on other phosphodiesterases.[1][2][3] Lower the concentration to within the recommended range and verify the effect.

  • Possible Cause 2: Vehicle Effects

    • Troubleshooting Step: Always include a vehicle-only control group in your experimental design. The solvent (e.g., DMSO) can have biological effects on its own. Ensure that the final concentration of the vehicle is consistent across all experimental groups and is at a non-toxic level.

Problem 3: Difficulty interpreting downstream signaling results.

  • Possible Cause 1: Crosstalk between cAMP and cGMP Pathways

    • Troubleshooting Step: this compound elevates both cAMP and cGMP.[4] These signaling pathways can interact. To dissect the relative contribution of each pathway, consider using specific inhibitors for downstream effectors like Protein Kinase A (PKA) with H89 or Protein Kinase G (PKG) with KT5823.[4]

  • Possible Cause 2: Timing of Endpoint Measurement

    • Troubleshooting Step: The activation of downstream signaling molecules like phosphorylated CREB (pCREB) and the expression of proteins like Brain-Derived Neurotrophic Factor (BDNF) are time-dependent.[12] You may need to perform a time-course experiment to identify the optimal time point for measuring your desired endpoint after this compound administration.

Data Presentation

Table 1: Inhibitory Activity of this compound

Target IC₅₀ / Kᵢ Species Reference
PDE2 IC₅₀: 4.7 nM Human [2][3]
PDE2 IC₅₀: 2.0 nM Bovine [2][3]

| PDE2 | Kᵢ: 3.8 nM | Not Specified |[1] |

Table 2: Effective Doses of this compound in In Vivo Studies

Animal Model Dose Route of Administration Observed Effect Reference
Aβ-induced cognitive impairment mice 0.5, 1.0, 3.0 mg/kg Intraperitoneal (i.p.) Ameliorated learning and memory loss [4]
Restraint-stressed mice 1 mg/kg i.p. Reversed anxiety-like behavior [1]
Ethanol intake mice 1 and 3 mg/kg i.p. Decreased ethanol intake and preference [11]

| Brain ischemia mice (BCCAO) | 1.0 mg/kg | Not Specified | Attenuated behavioral impairments |[13] |

Experimental Protocols

Protocol 1: Western Blot Analysis of pCREB and BDNF in Mouse Hippocampus

This protocol is adapted from studies investigating the neuroprotective effects of this compound.[4]

  • Tissue Preparation: Following behavioral examinations, mice are euthanized, and the hippocampus is rapidly dissected.

  • Homogenization: The tissue is homogenized in a lysis buffer containing protease and phosphatase inhibitors and centrifuged at 12,000 rpm for 20 minutes at 4°C.

  • Protein Quantification: The supernatant containing the protein lysate is collected, and the protein concentration is determined using a standard assay (e.g., BCA assay).

  • SDS-PAGE and Transfer: 40 µg of total protein per sample is separated on a 10% or 15% SDS-polyacrylamide gel and then transferred to a nitrocellulose membrane.

  • Blocking: The membrane is blocked for 1.5 hours at room temperature with 2.5% Bovine Serum Albumin (BSA) in Tris-buffered saline with Tween 20 (TBST).

  • Primary Antibody Incubation: The membrane is incubated overnight at 4°C with primary antibodies targeting pCREB, total CREB, and BDNF.

  • Secondary Antibody Incubation: After washing with TBST, the membrane is incubated with a peroxidase-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: The band intensities are quantified, and the ratio of pCREB to total CREB is calculated to determine the level of CREB activation.

Visualizations

Bay_60_7550_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus GC Guanylyl Cyclase cGMP cGMP GC->cGMP AC Adenylyl Cyclase cAMP cAMP AC->cAMP GTP GTP ATP ATP PDE2 PDE2 cGMP->PDE2 PKG PKG cGMP->PKG cAMP->PDE2 PKA PKA cAMP->PKA Bay607550 This compound Bay607550->PDE2 Inhibits CREB CREB PKG->CREB PKA->CREB pCREB pCREB CREB->pCREB Phosphorylation BDNF_Gene BDNF Gene Transcription pCREB->BDNF_Gene

Caption: Signaling pathway of this compound action.

Troubleshooting_Workflow Start Experiment Not Working: No/Inconsistent Effect Check_Solubility 1. Check Compound Preparation Start->Check_Solubility Is_Soluble Is it fully dissolved? Was it prepared fresh? Check_Solubility->Is_Soluble Is_Soluble->Check_Solubility No, remake solution Check_Dosage 2. Verify Dosage Is_Soluble->Check_Dosage Yes Is_Dosage_Correct Is dose appropriate for model? (See Table 2) Check_Dosage->Is_Dosage_Correct Is_Dosage_Correct->Check_Dosage No, perform dose-response Check_Model 3. Evaluate Experimental Model Is_Dosage_Correct->Check_Model Yes Is_PDE2_Expressed Is PDE2 expressed and active in the target tissue/cells? Check_Model->Is_PDE2_Expressed Is_PDE2_Expressed->Check_Model No, reconsider model Consider_Controls 4. Review Controls Is_PDE2_Expressed->Consider_Controls Yes Success Problem Resolved Consider_Controls->Success

Caption: Troubleshooting workflow for this compound experiments.

References

Technical Support Center: Enhancing Bay 60-7550 Efficacy with a Nitric Oxide (NO) Donor

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center. This resource is designed for researchers, scientists, and drug development professionals investigating the synergistic effects of the PDE2 inhibitor Bay 60-7550 and nitric oxide (NO) donors. Here you will find troubleshooting guides, frequently asked questions (FAQs), experimental protocols, and key data to support your research.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action for this compound?

This compound is a potent and selective inhibitor of phosphodiesterase type 2 (PDE2). PDE2 is a dual-substrate enzyme that hydrolyzes the cyclic nucleotides cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2, this compound prevents the degradation of cGMP and cAMP, leading to their increased intracellular accumulation and enhanced downstream signaling.

Q2: What is the scientific rationale for combining this compound with a nitric oxide (NO) donor?

The combination is based on the convergence of two signaling pathways that elevate intracellular cGMP.

  • NO donors (like SNP, DETA-NONOate, or inorganic nitrate) release NO, which stimulates soluble guanylate cyclase (sGC) to produce cGMP from GTP.

  • This compound inhibits PDE2, the enzyme that breaks down cGMP.

By stimulating cGMP production with an NO donor while simultaneously blocking its degradation with this compound, a powerful synergistic increase in cGMP levels and signaling can be achieved. This enhanced effect has been shown to be beneficial in models of heart failure, pulmonary hypertension, and neurotoxicity.

Q3: In which research areas is this combination particularly effective?

Studies have demonstrated that combining this compound with an NO donor or other cGMP-elevating agents can produce significantly greater effects than either agent alone. This approach is particularly promising in:

  • Cardiovascular Disease: Reversing cardiac hypertrophy and improving function in heart failure models.

  • Pulmonary Hypertension: Ameliorating pulmonary vascular remodeling and reducing disease severity.

  • Neuroscience: Protecting against neurotoxicity and enhancing memory consolidation.

Q4: Which NO donor should I choose for my experiment?

The choice of NO donor depends on the desired kinetics of NO release and the experimental model.

  • Sodium Nitroprusside (SNP): Releases NO rapidly upon exposure to light. Often used in acute ex vivo and in vitro studies.

  • DETA-NONOate: Has a longer half-life, providing a more sustained release of NO. Suitable for longer cell culture experiments.

  • Inorganic Nitrate: Can serve as an in vivo source of NO and has been used in animal models of pulmonary hypertension in combination with this compound.

Troubleshooting Guide

Issue 1: No synergistic effect observed when combining this compound and an NO donor.

Possible Cause Troubleshooting Step
Suboptimal Drug Concentrations Perform a dose-response curve for both this compound (e.g., 10 nM - 1 µM) and the NO donor to identify optimal concentrations for your specific cell type or tissue.
Incorrect Timing of Administration For in vitro studies, pre-incubate cells with this compound (e.g., 30 minutes) before adding the NO donor to ensure PDE2 is inhibited prior to the burst of cGMP production.
Degradation of Reagents This compound solutions can be unstable; prepare fresh solutions or use pre-packaged aliquots. NO donors, especially NONOates, have defined half-lives in aqueous solutions; ensure they are handled and stored correctly.
Cellular Context The effect of this compound can be dependent on the specific cGMP signaling compartment. In some cardiac models, its effects are more pronounced in augmenting NO-driven cGMP signaling than natriuretic peptide-driven signaling. Ensure your experimental model has an active NO/sGC/cGMP pathway.
Assay Sensitivity Ensure your cGMP detection method (e.g., EIA/ELISA) is sensitive enough to detect the expected changes. Include positive controls (e.g., a non-specific PDE inhibitor like IBMX) to validate the assay.

Issue 2: High cellular toxicity or off-target effects are observed.

Possible Cause Troubleshooting Step
Excessive NO Concentration High levels of NO can be cytotoxic. Lower the concentration of the NO donor. Perform a cell viability assay (e.g., MTT or LDH) to determine the non-toxic concentration range for your cells.
Solvent Toxicity Ensure the final concentration of the solvent (e.g., DMSO) is low and non-toxic to your cells (typically <0.1%). Run a vehicle-only control to check for solvent effects.
Off-Target Pharmacology Although this compound is highly selective for PDE2, at very high concentrations, off-target effects are possible. Use the lowest effective concentration determined from your dose-response studies.

Signaling Pathway and Workflow Diagrams

The following diagrams illustrate the key mechanisms and experimental procedures.

G cluster_0 NO-sGC-cGMP Pathway cluster_1 PDE2 Inhibition NO_Donor NO Donor (e.g., SNP, DETA-NONOate) sGC Soluble Guanylate Cyclase (sGC) NO_Donor->sGC Activates cGMP cGMP sGC->cGMP Catalyzes GTP GTP GTP PKG PKG Activation & Downstream Effects cGMP->PKG Activates PDE2 PDE2 cGMP->PDE2 Bay607550 This compound Bay607550->PDE2 Inhibits GMP 5'-GMP (Inactive) PDE2->GMP Degrades G start No Synergistic Effect Observed check_conc Are drug concentrations optimized? start->check_conc optimize Action: Perform dose-response curves for both compounds. check_conc->optimize No check_timing Was pre-incubation with This compound performed? check_conc->check_timing Yes end Re-run Experiment optimize->end preinc Action: Add this compound 30 min before NO donor. check_timing->preinc No check_reagents Are reagents fresh and active? check_timing->check_reagents Yes preinc->end remake Action: Prepare fresh stock solutions. check_reagents->remake No check_assay Is the cGMP assay validated? check_reagents->check_assay Yes remake->end validate Action: Run positive controls (e.g., IBMX). check_assay->validate No check_assay->end Yes validate->end

issues with Bay 60-7550 solubility for in vivo studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers using Bay 60-7550 in in vivo studies.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective inhibitor of phosphodiesterase 2 (PDE2).[1][2][3] PDE2 is an enzyme that hydrolyzes cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP), which are crucial intracellular second messengers.[4][5] By inhibiting PDE2, this compound increases the intracellular concentrations of both cAMP and cGMP, thereby enhancing their downstream signaling pathways.[1][6]

Q2: In what solvents can I dissolve this compound?

For in vitro studies, this compound can be dissolved in dimethyl sulfoxide (DMSO), ethanol, or dimethyl formamide (DMF) to prepare stock solutions.[1][7][8] For in vivo experiments, a multi-component vehicle is often required to achieve a suitable concentration and maintain solubility.[1] It is sparingly soluble in aqueous buffers alone.[8]

Q3: What are the common administration routes and dosages for this compound in animal studies?

This compound has been successfully administered in animal models through intraperitoneal (i.p.) and oral (p.o.) routes.[1][6][9][10] Commonly reported dosages in mice range from 0.5 to 3 mg/kg.[1][6][9]

Q4: Are there known stability issues with this compound solutions?

Stock solutions of this compound in DMSO can be stored at -20°C for up to a year or at -80°C for up to two years.[1] However, for in vivo experiments, it is highly recommended to prepare fresh working solutions on the day of use to ensure stability and prevent precipitation.[1] Aqueous solutions should be used within one day.[8]

Troubleshooting Guide: In Vivo Solubility and Administration Issues

Researchers may encounter challenges with the solubility of this compound when preparing formulations for in vivo studies. This guide addresses common problems and provides step-by-step solutions.

Problem Potential Cause Recommended Solution
Precipitation in the final formulation - Inadequate solvent composition- Low temperature of the vehicle- High final concentration of this compound- Use a recommended co-solvent system (see Protocol 1).- Gently warm the solution and/or use sonication to aid dissolution.[1]- Prepare a fresh solution, ensuring each component is fully dissolved before adding the next.
Phase separation of the vehicle components - Incorrect ratio of solvents- Impure or old solvents- Adhere strictly to the validated solvent ratios.- Use high-purity, fresh solvents. For instance, use freshly opened DMSO that has not absorbed moisture.[2]
Difficulty in achieving the desired concentration - Poor solubility of this compound in the chosen vehicle- Refer to the solubility data in Table 1 and select an appropriate solvent system.- If a higher concentration is needed, a specific formulation with co-solvents like PEG300 and Tween-80 is recommended.[1]
Animal discomfort or adverse reaction at the injection site - High concentration of DMSO or other organic solvents- Precipitation of the compound post-injection- Minimize the percentage of DMSO in the final formulation whenever possible. The recommended protocol uses 10% DMSO.[1]- Ensure the compound is fully dissolved before administration and that the solution is clear.

Quantitative Data Summary

Table 1: Solubility of this compound in Various Solvents

SolventConcentrationNotes
DMSO30 mg/mL (62.89 mM)Sonication is recommended to aid dissolution.[2]
Ethanol10 mg/mL[6]
Acetone10 mg/mL[6]
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline≥ 2.5 mg/mL (5.25 mM)This formulation yields a clear solution suitable for in vivo use.[1]

Experimental Protocols

Protocol 1: Preparation of this compound for Intraperitoneal (i.p.) Injection

This protocol is adapted from a method that yields a clear solution of at least 2.5 mg/mL.[1]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • PEG300

  • Tween-80

  • Saline (0.9% NaCl)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Prepare a stock solution: First, prepare a clear stock solution of this compound in DMSO.

  • Add co-solvents sequentially: To prepare the final formulation, add each solvent in the following order, ensuring the solution is clear after each addition:

    • 10% DMSO (containing the dissolved this compound)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Ensure complete dissolution: Vortex the solution thoroughly after adding each component. If precipitation or phase separation occurs, gentle heating and/or sonication can be used to facilitate dissolution.[1]

  • Final check: The final solution should be clear and free of any visible precipitate before administration.

  • Administration: It is recommended to use the freshly prepared working solution on the same day for optimal results.[1]

Visualizations

Signaling Pathway of this compound

Bay607550_Pathway Bay607550 This compound PDE2 PDE2 Bay607550->PDE2 cGMP cGMP PDE2->cGMP hydrolyzes cAMP cAMP PDE2->cAMP hydrolyzes PKG PKG cGMP->PKG activates PKA PKA cAMP->PKA activates CREB pCREB PKG->CREB Neuroprotection Neuroprotection & Cognitive Enhancement PKG->Neuroprotection PKA->CREB BDNF BDNF CREB->BDNF promotes transcription BDNF->Neuroprotection

Caption: Signaling pathway of this compound.

Troubleshooting Workflow for Solubility Issues

Troubleshooting_Workflow Start Start: Prepare this compound for in vivo study Check_Solubility Is the solution clear? Start->Check_Solubility Precipitate Precipitate Observed Check_Solubility->Precipitate No Success Solution is ready for administration Check_Solubility->Success Yes Action1 Use co-solvents (e.g., PEG300, Tween-80) Precipitate->Action1 Action2 Gently warm and/or sonicate Action1->Action2 Recheck_Solubility Is the solution clear now? Action2->Recheck_Solubility Recheck_Solubility->Success Yes Failure Consider lowering concentration or preparing a fresh batch Recheck_Solubility->Failure No

References

should Bay 60-7550 solutions be made fresh daily

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information on the proper handling and use of the PDE2 inhibitor, Bay 60-7550.

Frequently Asked Questions (FAQs)

Q1: Should this compound solutions be made fresh daily?

A: Yes, it is highly recommended to prepare aqueous solutions of this compound fresh for daily use.[1] Aqueous solutions are unstable and should not be stored for more than one day.[1] For in vivo experiments, it is also advised to prepare the working solution freshly on the day of use.

Q2: How should I store the solid compound and stock solutions of this compound?

A: The solid form of this compound is stable for at least one to three years when stored at -20°C. For stock solutions, storage recommendations vary by solvent and temperature. It is crucial to aliquot stock solutions to avoid multiple freeze-thaw cycles.

Q3: In which solvents is this compound soluble?

A: this compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[1] Solubility in these solvents is reported to be around 10 mg/mL.[1] Some sources indicate solubility in DMSO can reach up to 30 mg/mL, possibly with the aid of sonication.

Q4: What is the mechanism of action of this compound?

A: this compound is a potent and selective inhibitor of phosphodiesterase 2 (PDE2).[2][3] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). By inhibiting PDE2, this compound increases intracellular levels of cAMP and cGMP, thereby modulating various downstream signaling pathways.

Troubleshooting Guide

IssuePotential CauseRecommended Solution
Precipitation in aqueous working solution Poor aqueous solubility of this compound.Prepare aqueous solutions fresh from a stock solution in an organic solvent (e.g., DMSO) just before use. Ensure the final concentration of the organic solvent in the aqueous solution is low and compatible with your experimental system. For in vivo formulations, co-solvents like PEG300 and Tween-80 can be used to improve solubility.
Inconsistent experimental results Degradation of this compound in solution.Always prepare aqueous working solutions fresh daily.[1] Aliquot and store stock solutions in an organic solvent at -20°C or -80°C to minimize degradation from repeated freeze-thaw cycles.
Difficulty dissolving the solid compound Insufficient solvent volume or agitation.To aid dissolution, you can warm the solution to 37°C and use an ultrasonic bath. Ensure you are using a suitable organic solvent like DMSO, ethanol, or DMF.

Data Presentation

Table 1: Storage and Stability of this compound

FormStorage TemperatureRecommended DurationCitations
Solid (Powder) -20°C1 to 3 years[4]
Solution in DMSO -20°C1 month to 1 year[2]
-80°C6 months to 2 years[2][5]
Solution in Ethanol/DMF -20°CUp to 2 years (store purged with inert gas)
Aqueous Solution Room Temperature or 4°CNot recommended for storage; use within one day.[1]

Experimental Protocols

In Vitro Cell-Based Assay Protocol

This protocol is adapted from a study investigating the neuroprotective effects of this compound on HT-22 cells.

  • Cell Culture: Culture HT-22 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a humidified atmosphere of 5% CO2.

  • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in DMSO.

  • Working Solution Preparation: On the day of the experiment, dilute the 10 mM stock solution in the cell culture medium to the desired final concentrations (e.g., 1 µM).

  • Treatment: Pre-treat the cells with the this compound working solution for 30 minutes before inducing cellular stress (e.g., with corticosterone).

  • Incubation: Incubate the cells for the desired experimental duration (e.g., 24 hours).

  • Analysis: Perform downstream analysis, such as cell viability assays (e.g., MTT) or western blotting for specific signaling proteins.

In Vivo Formulation and Administration Protocol

This protocol is based on studies investigating the effects of this compound in mouse models.

  • Stock Solution Preparation: Prepare a concentrated stock solution of this compound in DMSO.

  • In Vivo Formulation (Example): For a final concentration of 1 mg/kg in a dosing volume of 10 mL/kg, a working solution of 0.1 mg/mL is needed. An example formulation is:

    • 10% DMSO

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Preparation of Working Solution:

    • Add the required volume of the this compound DMSO stock solution to the PEG300 and mix.

    • Add the Tween-80 and mix until clear.

    • Add the saline to reach the final volume and mix thoroughly.

    • Note: Prepare this formulation fresh on the day of administration.

  • Administration: Administer the solution to the animals via the desired route (e.g., intraperitoneal injection).

Mandatory Visualization

Bay60_7550_Solution_Preparation Solid Solid this compound Stock Stock Solution (in DMSO/Ethanol/DMF) Solid->Stock Working Aqueous Working Solution Stock->Working Dilute in aqueous buffer InVitro In Vitro Assay Working->InVitro InVivo In Vivo Experiment Working->InVivo

Caption: Workflow for this compound solution preparation.

Signaling_Pathway Bay This compound PDE2 PDE2 Bay->PDE2 Inhibition cAMP cAMP PDE2->cAMP Hydrolysis cGMP cGMP PDE2->cGMP Hydrolysis PKA PKA cAMP->PKA Activation PKG PKG cGMP->PKG Activation Downstream Downstream Cellular Effects PKA->Downstream PKG->Downstream

Caption: Simplified signaling pathway of this compound.

References

interpreting unexpected results in Bay 60-7550 studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in interpreting unexpected results during experiments with Bay 60-7550.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

This compound is a potent and selective inhibitor of phosphodiesterase 2 (PDE2).[1][2][3] PDE2 is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[4][5] By inhibiting PDE2, this compound prevents the degradation of these second messengers, leading to their increased intracellular accumulation. This, in turn, enhances the signaling of downstream pathways mediated by protein kinase A (PKA) and protein kinase G (PKG).[4]

Q2: How selective is this compound for PDE2?

This compound exhibits high selectivity for PDE2. It is approximately 50-fold more selective for PDE2 than for PDE1 and over 100-fold more selective compared to PDE5.[1][2] Its selectivity against other PDE families, such as PDE3, PDE4, PDE7, PDE8, PDE9, PDE10, and PDE11, is also greater than 100-fold.[2]

Q3: What are the common research applications for this compound?

This compound is frequently used in preclinical research to investigate the roles of PDE2 in various physiological and pathological processes. Common areas of study include:

  • Cognitive function and memory: It has been shown to ameliorate cognitive and memory impairments in models of Alzheimer's disease.[4]

  • Anxiety and stress-related disorders: Studies have demonstrated its anxiolytic-like effects.[2][6]

  • Pulmonary hypertension: It has been found to prevent and reduce the severity of pulmonary hypertension in animal models.[7]

  • Heart failure: Research suggests a positive inotropic effect and a reduction in peripheral arterial resistance.[8]

  • Ischemic brain injury: It has been shown to reverse functional impairments induced by brain ischemia.[6]

Q4: What are the recommended concentrations for in vitro and in vivo studies?

The optimal concentration or dosage of this compound will vary depending on the specific experimental model and objectives. However, the following tables summarize concentrations and dosages reported in the literature.

Troubleshooting Guides

Issue 1: Lack of Expected Efficacy in an In Vivo Model

Question: I am not observing the expected therapeutic effect of this compound in my animal model. What could be the reason?

Possible Causes and Troubleshooting Steps:

  • Dependency on Specific Signaling Pathways: The efficacy of this compound can be dependent on the activity of upstream signaling pathways. For instance, its ability to reduce right ventricular systolic pressure in a model of hypoxia-induced pulmonary hypertension was abolished in natriuretic peptide receptor A (NPR-A) knockout mice.[7] This suggests that the therapeutic effect in this context is reliant on cGMP generated by natriuretic peptide signaling.

    • Recommendation: Investigate the status of key upstream pathways (e.g., natriuretic peptide or nitric oxide signaling) in your model system. Consider co-administration with agents that stimulate these pathways to potentially enhance the effect of this compound.[7]

  • Inappropriate Dosage or Administration Route: The dosage and route of administration are critical for achieving therapeutic concentrations in the target tissue.

    • Recommendation: Review the literature for established effective dosages in similar models. The provided tables offer a starting point. Consider performing a dose-response study to determine the optimal dosage for your specific experimental conditions.

  • Pharmacokinetic Issues: The bioavailability and metabolism of this compound could differ between species or even strains of animals.

    • Recommendation: If possible, perform pharmacokinetic studies to measure the concentration of this compound in the plasma and target tissue to ensure adequate exposure.

Issue 2: High Variability or Unexpected Results in Biochemical Assays

Question: I am observing high variability or unexpected negative results in my biochemical assays (e.g., corticosterone levels, mitochondrial respiration) following this compound treatment. How can I interpret these findings?

Possible Causes and Troubleshooting Steps:

  • Fluctuations in Biological Markers: Some biological markers, such as serum corticosterone, can exhibit significant natural fluctuations between animals.[4] This inherent variability can mask the true effect of a compound.

    • Recommendation: Increase the sample size to improve statistical power. Ensure that animals are handled consistently and that sample collection is performed at the same time of day to minimize circadian variations.

  • Context-Dependent Cellular Effects: The effect of this compound on cellular processes can be context-dependent. For example, one study reported that this compound had no effect on mitochondrial respiration under control conditions, suggesting that inhibition of cAMP degradation alone was not sufficient to alter this process without an accompanying stimulus.[9]

    • Recommendation: Consider the baseline state of your cellular system. The effects of this compound may only become apparent in the presence of a pathological stimulus or co-treatment with an agonist that stimulates cAMP or cGMP production.

  • Off-Target Effects at High Concentrations: While this compound is highly selective, the possibility of off-target effects at very high concentrations cannot be entirely ruled out.[10]

    • Recommendation: Use the lowest effective concentration of this compound as determined by dose-response studies. If unexpected results persist, consider using a structurally different PDE2 inhibitor as a control to confirm that the observed effect is due to PDE2 inhibition.

Quantitative Data Summary

Table 1: Reported In Vivo Dosages of this compound

Animal ModelDosage RangeAdministration RouteApplicationReference
Mice0.5 - 3.0 mg/kg/dayIntraperitoneal (i.p.)Amelioration of Aβ-induced cognitive impairment[4]
Mice1.0 - 3.0 mg/kgIntraperitoneal (i.p.)Reversal of oxidative stress-induced anxiety[2]
Mice1.0 mg/kg/dayOral gavage (p.o.)Reversal of functional impairments after brain ischemia[6][11]
Mice3 mg/kgIntraperitoneal (i.p.)Antidepressant-like effects[12]
Rats1.5 mg/kgIntraperitoneal (i.p.)Positive inotropic effect on the heart[8]

Table 2: Reported In Vitro Concentrations of this compound

Cell TypeConcentration RangeApplicationReference
Neuronal cultures1 µMIncrease in cGMP levels[1]
HT-22 cells1 µMRescue from corticosterone-induced cytotoxicity[11]
Pulmonary artery smooth muscle cells1 µMReduction of cell proliferation[7]

Experimental Protocols

Key Experiment: In Vivo Treatment for Amelioration of Aβ-Induced Cognitive Impairment in Mice

This protocol is adapted from a study investigating the effects of this compound on a mouse model of Alzheimer's disease.[4]

  • Animal Model: Mice with intracerebroventricular microinjection of Aβ1-42.

  • Drug Preparation: Dissolve this compound in a vehicle solution. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[1]

  • Administration: Administer this compound via intraperitoneal (i.p.) injection at doses of 0.5, 1.0, or 3.0 mg/kg/day for 14 consecutive days.

  • Co-treatment with Inhibitors (Optional): To investigate the involvement of downstream pathways, a PKA inhibitor (e.g., H89) or a PKG inhibitor (e.g., KT5823) can be microinjected into the cerebroventricle 30 minutes prior to this compound administration.

  • Behavioral Testing: Perform behavioral tests, such as the Morris water maze or step-down passive avoidance test, 24 hours after the last drug administration to assess cognitive function.

  • Biochemical Analysis: Following behavioral testing, sacrifice the animals and dissect brain regions of interest (e.g., hippocampus and prefrontal cortex). Process the tissue for Western blot analysis of key proteins such as CRF, GR, pCREB, and BDNF.

Visualizations

Bay_60_7550_Signaling_Pathway cluster_cytosol Cytosol GC Guanylate Cyclase cGMP cGMP GC->cGMP Produces AC Adenylyl Cyclase cAMP cAMP AC->cAMP Produces Bay This compound PDE2 PDE2 Bay->PDE2 Inhibits PDE2->cGMP Degrades PDE2->cAMP Degrades PKG PKG cGMP->PKG Activates PKA PKA cAMP->PKA Activates CREB CREB PKG->CREB Phosphorylates HPA_Axis HPA Axis Regulation PKG->HPA_Axis Modulates PKA->CREB Phosphorylates pCREB pCREB BDNF BDNF pCREB->BDNF Increases Expression GTP GTP GTP->GC Stimulates ATP ATP ATP->AC Stimulates

Caption: Signaling pathway of this compound.

Experimental_Workflow start Start: Animal Model of Disease drug_prep Prepare this compound Solution start->drug_prep treatment Administer Vehicle or this compound (e.g., daily for 14 days) drug_prep->treatment behavior Conduct Behavioral Testing (e.g., Morris Water Maze) treatment->behavior sacrifice Sacrifice and Tissue Collection (e.g., Brain Regions) behavior->sacrifice biochem Biochemical Analysis (e.g., Western Blot, ELISA) sacrifice->biochem analysis Data Analysis and Interpretation biochem->analysis end End: Conclusion analysis->end

Caption: A typical experimental workflow for in vivo studies.

References

Validation & Comparative

A Comparative Guide: Bay 60-7550 vs. Sildenafil for Pulmonary Hypertension

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, objective comparison of Bay 60-7550 and sildenafil, two pharmacological agents investigated for the treatment of pulmonary hypertension (PH). The information presented is based on available preclinical and clinical data, with a focus on their distinct mechanisms of action, efficacy in experimental models, and the methodologies used in these critical studies.

Introduction: Targeting Cyclic Nucleotide Signaling in Pulmonary Hypertension

Pulmonary hypertension is a progressive disease characterized by elevated pulmonary artery pressure, leading to right ventricular failure and premature death. A key therapeutic strategy involves modulating the cyclic guanosine monophosphate (cGMP) signaling pathway, a critical regulator of vascular tone and cellular proliferation. Both this compound and sildenafil act on this pathway, but through distinct molecular targets, offering different approaches to therapeutic intervention.

Mechanism of Action: A Tale of Two Phosphodiesterases

The primary distinction between this compound and sildenafil lies in the specific phosphodiesterase (PDE) isozyme they inhibit.

  • Sildenafil: A selective inhibitor of phosphodiesterase type 5 (PDE5) , an enzyme highly expressed in the pulmonary vasculature. PDE5 is responsible for the degradation of cGMP. By inhibiting PDE5, sildenafil increases intracellular cGMP levels, leading to vasodilation and anti-proliferative effects in the pulmonary arteries.

  • This compound: A potent and selective inhibitor of phosphodiesterase type 2 (PDE2) . PDE2 is unique in that it can hydrolyze both cGMP and cyclic adenosine monophosphate (cAMP). The activity of PDE2 is allosterically activated by cGMP. By inhibiting PDE2, this compound can lead to an increase in both cGMP and cAMP, potentially offering a broader therapeutic effect.

The distinct mechanisms are visualized in the signaling pathway diagram below.

cluster_sGC sGC Pathway (NO-mediated) cluster_pGC pGC Pathway (Natriuretic Peptide-mediated) NO Nitric Oxide (NO) sGC Soluble Guanylate Cyclase (sGC) NO->sGC cGMP_sGC cGMP sGC->cGMP_sGC GTP_sGC GTP GTP_sGC->sGC PDE5 PDE5 cGMP_sGC->PDE5 PKG_sGC PKG cGMP_sGC->PKG_sGC GMP_PDE5 GMP PDE5->GMP_PDE5 Vasodilation_sGC Vasodilation & Anti-proliferation PKG_sGC->Vasodilation_sGC Sildenafil Sildenafil Sildenafil->PDE5 NP Natriuretic Peptides (ANP/BNP) pGC Particulate Guanylate Cyclase (pGC) NP->pGC cGMP_pGC cGMP pGC->cGMP_pGC GTP_pGC GTP GTP_pGC->pGC PDE2 PDE2 cGMP_pGC->PDE2 PKG_pGC PKG cGMP_pGC->PKG_pGC GMP_PDE2 GMP PDE2->GMP_PDE2 Vasodilation_pGC Vasodilation & Anti-proliferation PKG_pGC->Vasodilation_pGC Bay607550 This compound Bay607550->PDE2

Figure 1. Signaling pathways targeted by Sildenafil and this compound.

Comparative Efficacy: Preclinical and Clinical Data

Direct head-to-head comparative studies of this compound and sildenafil are limited. The following tables summarize available quantitative data from separate preclinical and clinical investigations. It is important to note that variations in experimental models and methodologies may influence the results.

Table 1: In Vitro Potency
CompoundTargetIC50Source
This compoundPDE24.7 nM
SildenafilPDE5 (rat pulmonary artery)3.4 nM

IC50: Half-maximal inhibitory concentration.

Table 2: Preclinical Efficacy in Animal Models of Pulmonary Hypertension
CompoundAnimal ModelKey FindingsSource
This compound Hypoxia-induced PH (mice)Prevention (10 mg/kg/day): Significantly reduced Right Ventricular Systolic Pressure (RVSP) and Right Ventricle/(Left Ventricle + Septum) ratio.
Reversal (100 mg/kg/day): Significantly reduced RVSP in established PH.
Bleomycin-induced PH (mice)Prevented the onset of PH.
Sildenafil Hypoxia-induced PH (mice)(25 mg/kg/day): Significantly reduced RVSP (from 43.3 to 29.9 mmHg).
Monocrotaline-induced PH (rats)Prevented and reversed the development of PH.
Hypoxia-induced PH (humans)Acutely and significantly attenuated the increase in mean pulmonary artery pressure.
Table 3: Clinical Efficacy of Sildenafil in Pulmonary Arterial Hypertension (PAH)
Study ParameterDosageResultSource
6-Minute Walk Distance20, 40, 80 mg TIDSignificant improvement compared to placebo.
Mean Pulmonary Artery Pressure20, 40, 80 mg TIDSignificant reduction compared to placebo.
Pulmonary Vascular Resistance20, 40, 80 mg TIDSignificant reduction compared to placebo.

TID: Three times a day.

Experimental Protocols

The following are summaries of common experimental methodologies used to evaluate the efficacy of compounds like this compound and sildenafil in the context of pulmonary hypertension.

Animal Models of Pulmonary Hypertension

cluster_hypoxia Hypoxia-Induced PH cluster_mct Monocrotaline-Induced PH Hypoxia_Induction Rodents exposed to chronic hypoxia (e.g., 10% O2 for 3-5 weeks) Hypoxia_Outcome Pulmonary vascular remodeling, increased RVSP, and right ventricular hypertrophy Hypoxia_Induction->Hypoxia_Outcome MCT_Induction Single subcutaneous injection of monocrotaline (MCT) in rats MCT_Outcome Endothelial damage leading to inflammation, vascular remodeling, and severe PH MCT_Induction->MCT_Outcome

Figure 2. Common animal models for pulmonary hypertension research.
  • Hypoxia-Induced Pulmonary Hypertension: Rodents are housed in a hypoxic environment (typically 10% oxygen) for several weeks. This model mimics the pulmonary vascular remodeling and increased pulmonary artery pressure seen in some forms of human PH.

  • Monocrotaline-Induced Pulmonary Hypertension: A single subcutaneous injection of monocrotaline, a plant-derived alkaloid, in rats induces endothelial injury in the pulmonary vasculature. This leads to a progressive inflammatory and proliferative response, resulting in severe pulmonary hypertension and right ventricular hypertrophy over a period of weeks.

Assessment of Efficacy
  • Hemodynamic Measurements: Right heart catheterization is performed in anesthetized animals to directly measure right ventricular systolic pressure (RVSP) and mean pulmonary arterial pressure (mPAP).

  • Right Ventricular Hypertrophy: The heart is excised, and the right ventricle (RV) is dissected from the left ventricle (LV) and septum (S). The ratio of the RV weight to the LV+S weight (Fulton Index) is calculated as an index of right ventricular hypertrophy.

  • Pulmonary Artery Vasorelaxation: Pulmonary artery rings are isolated and mounted in an organ bath. The rings are pre-constricted with an agent like phenylephrine, and the relaxation response to cumulative concentrations of the test compound (e.g., this compound or sildenafil) is measured to determine its vasodilatory potency.

  • Histological Analysis: Lung tissue is sectioned and stained to assess the degree of pulmonary vascular remodeling, including medial wall thickness and muscularization of small pulmonary arterioles.

Summary and Future Directions

Both this compound and sildenafil have demonstrated significant potential in preclinical models of pulmonary hypertension. Sildenafil, as a PDE5 inhibitor, is an established therapy for PAH. This compound, a PDE2 inhibitor, presents a novel therapeutic approach by potentially modulating both cGMP and cAMP signaling pathways.

Preclinical evidence suggests that the combination of a PDE2 inhibitor like this compound with a PDE5 inhibitor like sildenafil may have additive or synergistic effects, offering a promising avenue for future therapeutic strategies. However, direct comparative studies are necessary to fully elucidate the relative efficacy and safety of these two agents. Further research is warranted to explore the therapeutic potential of PDE2 inhibition, both as a monotherapy and in combination with existing treatments for pulmonary hypertension.

A Comparative Guide to Selective PDE2 Inhibitors: Bay 60-7550 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of Bay 60-7550 with other selective phosphodiesterase 2 (PDE2) inhibitors, offering a comprehensive overview of their performance based on available experimental data. The information presented is intended to assist researchers in selecting the most appropriate tool for their studies in the fields of neuroscience, cardiovascular disease, and other areas where PDE2 modulation is of interest.

Introduction to PDE2 and its Inhibitors

Phosphodiesterase 2 (PDE2) is a dual-substrate enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP). A unique characteristic of PDE2 is its allosteric activation by cGMP, which significantly enhances its cAMP-hydrolyzing activity. This mechanism places PDE2 at a critical intersection of the cAMP and cGMP signaling pathways, making it an attractive therapeutic target for a variety of disorders, including those affecting the central nervous and cardiovascular systems. Selective PDE2 inhibitors, by preventing the degradation of cAMP and cGMP, can modulate these signaling pathways and have shown potential in preclinical models for improving cognitive function, ameliorating anxiety and depression, and treating heart failure and pulmonary hypertension.

Performance Comparison of Selective PDE2 Inhibitors

The following table summarizes the quantitative data for this compound and other notable selective PDE2 inhibitors. Potency is typically measured by the half-maximal inhibitory concentration (IC50) or the inhibitory constant (Ki), while selectivity is expressed as a fold-difference in potency against other PDE families.

InhibitorPDE2A IC50/KiSelectivity ProfileKey Experimental Findings
This compound Ki: 3.8 nM~50-fold vs PDE1, ~100-fold vs PDE5, >200-fold vs other PDEs.Reverses stress-induced anxiety-like behaviors in mice and improves performance in object location tasks in rats, enhancing memory consolidation. Ameliorates cognitive and memory impairment in a mouse model of Alzheimer's disease.
PF-05180999 IC50: 1.6 nM>1000-fold vs PDE10A, >10000-fold vs other PDEs (PDE1B1, PDE3A1, PDE4D3, PDE5A1, PDE7B, PDE8B, PDE9A1, PDE11A4).Demonstrates potent binding to PDE2A in brain tissue and dose-dependently increases brain cGMP levels in mice. Reverses NMDA antagonist-induced working memory deficits in rats.
Hcyb1 IC50: 0.57 µM>250-fold selectivity against other recombinant PDE family members.Exhibits neuroprotective and antidepressant-like effects in cellular and animal models, mediated by the cAMP/cGMP-CREB-BDNF signaling pathway.
ND7001 Not explicitly foundAt least 100-fold selectivity for PDE2 relative to other PDE families.Reverses restraint stress-induced alterations in behavior in mice, producing anxiolytic-like effects.
EHNA (Erythro-9-(2-hydroxy-3-nonyl)adenine) IC50: ~2 µM (for cGMP-activated PDE2)Also a potent adenosine deaminase inhibitor (Ki = 10 nM).Increases L-type Ca2+ current in human atrial myocytes.

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial for drug development. The following are detailed methodologies for key experiments commonly cited in PDE inhibitor research.

Radiometric Phosphodiesterase (PDE) Activity Assay

This assay directly measures the enzymatic activity of PDE by quantifying the hydrolysis of radiolabeled cAMP or cGMP.

Materials:

  • Recombinant human PDE2A enzyme

  • [³H]-cAMP or [³H]-cGMP (substrate)

  • Assay buffer (e.g., 40 mM Tris-HCl, pH 8.0, 1 mM MgCl₂, 1.4 mM DTT)

  • Snake venom phosphatase (e.g., from Crotalus atrox)

  • Anion-exchange resin (e.g., Dowex)

  • Scintillation fluid

  • Test inhibitors dissolved in DMSO

Procedure:

  • Reaction Setup: In a microplate, combine the assay buffer, a specific concentration of the test inhibitor (or DMSO for control), and the recombinant PDE2A enzyme.

  • Initiation: Start the reaction by adding the [³H]-cAMP or [³H]-cGMP substrate.

  • Incubation: Incubate the mixture at 30°C for a defined period (e.g., 15-30 minutes) to allow for enzymatic hydrolysis.

  • Termination: Stop the reaction by heat inactivation (e.g., boiling for 1-2 minutes).

  • Conversion to Nucleoside: Add snake venom phosphatase to the mixture and incubate at 30°C for a further period (e.g., 10-15 minutes). The phosphatase converts the radiolabeled 5'-AMP or 5'-GMP product into the corresponding nucleoside ([³H]-adenosine or [³H]-guanosine).

  • Separation: Apply the reaction mixture to an anion-exchange resin column. The unreacted charged substrate ([³H]-cAMP or [³H]-cGMP) binds to the resin, while the uncharged nucleoside product passes through.

  • Quantification: Collect the eluate containing the radiolabeled nucleoside and add scintillation fluid. Measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the percentage of substrate hydrolysis and determine the IC50 value of the inhibitor by plotting the percentage of inhibition against a range of inhibitor concentrations.

Fluorescence Polarization (FP) PDE Assay

This high-throughput assay measures PDE activity by detecting changes in the fluorescence polarization of a fluorescently labeled substrate.

Materials:

  • Recombinant human PDE enzyme (for both the primary target and selectivity screening)

  • Fluorescently labeled substrate (e.g., FAM-cAMP or FAM-cGMP)

  • Assay buffer

  • Binding agent that specifically binds to the hydrolyzed monophosphate product

  • Test inhibitors dissolved in DMSO

  • Black microplate

Procedure:

  • Reaction Setup: To the wells of a black microplate, add the assay buffer, the test inhibitor at various concentrations, and the recombinant PDE enzyme.

  • Initiation: Add the fluorescently labeled substrate to initiate the enzymatic reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes) to allow for substrate hydrolysis.

  • Detection: Add the binding agent to the wells. This agent will bind to the fluorescently labeled monophosphate product.

  • Measurement: Read the fluorescence polarization of each well using a microplate reader equipped with appropriate excitation and emission filters. When the small fluorescent substrate is hydrolyzed and binds to the larger binding agent, its rotation slows down, leading to an increase in fluorescence polarization.

  • Data Analysis: The change in fluorescence polarization is proportional to the PDE activity. Calculate the percent inhibition for each inhibitor concentration and determine the IC50 value. For selectivity profiling, this assay is repeated with a panel of different PDE enzymes.

Signaling Pathways and Experimental Workflows

To visualize the mechanisms of action and the experimental processes involved in the study of PDE2 inhibitors, the following diagrams are provided.

PDE2_Signaling_Pathway cluster_camp cAMP Pathway cluster_cgmp cGMP Pathway AC Adenylyl Cyclase cAMP cAMP AC->cAMP Synthesis ATP ATP ATP->AC Substrate PKA Protein Kinase A cAMP->PKA Activation PDE2 PDE2 cAMP->PDE2 Hydrolysis to AMP cAMP_effect Cellular Response (e.g., phosphorylation of target proteins) PKA->cAMP_effect Effect sGC Soluble Guanylyl Cyclase cGMP cGMP sGC->cGMP Synthesis GTP GTP GTP->sGC Substrate PKG Protein Kinase G cGMP->PKG Activation cGMP->PDE2 Hydrolysis to GMP cGMP->PDE2 Allosteric Activation cGMP_effect Cellular Response (e.g., vasodilation) PKG->cGMP_effect Effect NO Nitric Oxide NO->sGC Activation Bay607550 This compound & Other Inhibitors Bay607550->PDE2 Inhibition

Caption: PDE2 Signaling Pathway Crosstalk.

Validating the cGMP-Elevating Effect of Bay 60-7550: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Bay 60-7550's performance in modulating cyclic guanosine monophosphate (cGMP) levels against other alternatives, supported by experimental data and detailed protocols.

This compound is a potent and selective inhibitor of phosphodiesterase 2 (PDE2), an enzyme responsible for the hydrolysis of both cGMP and cyclic adenosine monophosphate (cAMP).[1][2] Its inhibitory action leads to an increase in intracellular cGMP levels, a crucial second messenger in various physiological processes. This guide outlines the validation of this compound's effect on cGMP, presenting comparative data and experimental methodologies.

Comparative Analysis of cGMP Modulation

The efficacy of this compound in elevating cGMP is often assessed in the presence of agents that stimulate cGMP production, such as nitric oxide (NO) donors or guanylyl cyclase (GC) activators. This approach allows for the specific investigation of PDE2's role in cGMP degradation.

CompoundTargetCell/Tissue TypeConditionFold Increase in cGMP (approx.)Reference
This compound (100 nM) PDE2Rat Cortical Neurons+ Bay 41-8543 (GC Stimulator)20-fold over baseline[3]
This compound (1 µM) PDE2HT-22 CellsCorticosterone-induced decreaseReversed decrease[1]
Sildenafil PDE5Not specifiedNot specifiedVaries[4][5]
EHNA (50 µM) PDE2Thick Ascending Limb (THAL)+ db-cGMPBlocked cGMP-induced decrease in surface NKCC2[6]

Table 1: Comparative effects of this compound and alternatives on cGMP levels. This table summarizes the quantitative impact of this compound and other relevant compounds on cGMP levels under different experimental conditions.

Signaling Pathway and Experimental Workflow

To understand the mechanism of action and the experimental approach to validate this compound's effect, the following diagrams illustrate the key pathways and workflows.

cluster_0 Cell Membrane cluster_1 Intracellular Space sGC Soluble Guanylyl Cyclase (sGC) cGMP cGMP sGC->cGMP GTP pGC Particulate Guanylyl Cyclase (pGC) pGC->cGMP GTP GTP GTP PDE2 Phosphodiesterase 2 (PDE2) cGMP->PDE2 PKG Protein Kinase G (PKG) cGMP->PKG 5'-GMP 5'-GMP PDE2->5'-GMP Downstream Effects Downstream Effects PKG->Downstream Effects NO Nitric Oxide (NO) NO->sGC NPs Natriuretic Peptides (NPs) NPs->pGC This compound This compound This compound->PDE2 Inhibits

Caption: Signaling pathway of cGMP modulation by this compound.

Start Start Cell Culture Prepare cell cultures (e.g., neurons, smooth muscle cells) Start->Cell Culture Pre-treatment Pre-treat with this compound or vehicle control Cell Culture->Pre-treatment Stimulation Stimulate with a guanylyl cyclase activator (e.g., NO donor, Bay 41-8543) Pre-treatment->Stimulation Incubation Incubate for a defined period Stimulation->Incubation Lysis Lyse cells and collect samples Incubation->Lysis cGMP Measurement Measure cGMP levels using ELISA or other assay Lysis->cGMP Measurement Data Analysis Analyze and compare cGMP levels between treated and control groups cGMP Measurement->Data Analysis End End Data Analysis->End

Caption: Experimental workflow for validating this compound's effect on cGMP.

Experimental Protocols

A detailed understanding of the experimental setup is crucial for reproducing and building upon existing research.

Protocol 1: In Vitro cGMP Measurement in Neuronal Cells

This protocol is adapted from studies investigating the neuroprotective effects of this compound.[1][3]

1. Cell Culture:

  • Culture primary cortical neurons or a hippocampal cell line (e.g., HT-22) in appropriate media and conditions.

2. Treatment:

  • Pre-treat the cells with this compound at desired concentrations (e.g., 0.5 µM and 1 µM) for 30 minutes.[1]
  • For control groups, use a vehicle (e.g., DMSO).
  • To induce cGMP production, co-incubate with a guanylyl cyclase stimulator like Bay 41-8543 (1 µM) or an NO donor.[3]
  • In some experimental arms, a stressor like corticosterone (50 µM) can be added to investigate the protective effects of this compound.[1]

3. Incubation:

  • Incubate the cells for a specified time (e.g., 24 hours).[1]

4. Sample Collection and Lysis:

  • Wash the cells with ice-cold PBS.
  • Lyse the cells using a suitable lysis buffer (e.g., 0.1 M HCl) and scrape the cells.
  • Centrifuge the lysate to pellet cellular debris.

5. cGMP Measurement:

  • Measure the cGMP concentration in the supernatant using a commercially available cGMP enzyme immunoassay (EIA) kit, following the manufacturer's instructions.

6. Data Analysis:

  • Normalize cGMP concentrations to the total protein content of each sample.
  • Perform statistical analysis (e.g., ANOVA followed by a post-hoc test) to compare cGMP levels between different treatment groups.

Protocol 2: Functional Assay in Isolated Tissues

This protocol is based on studies evaluating the vasorelaxant effects of this compound.[7]

1. Tissue Preparation:

  • Isolate pulmonary arteries from rats.
  • Cut the arteries into rings and mount them in an organ bath containing Krebs-Henseleit solution, gassed with 95% O2 and 5% CO2 at 37°C.

2. Experimental Setup:

  • Allow the tissues to equilibrate under a resting tension.
  • Pre-contract the arterial rings with an agent like phenylephrine.

3. Treatment:

  • Construct concentration-response curves to a vasorelaxant agent that increases cGMP, such as atrial natriuretic peptide (ANP) or an NO donor (e.g., spermine-NONOate).[7]
  • Perform these curves in the absence and presence of this compound (e.g., 0.1 µmol/L).[7]

4. Data Recording and Analysis:

  • Record the changes in isometric tension.
  • Express the relaxation responses as a percentage of the pre-contraction.
  • Compare the concentration-response curves using a two-way analysis of variance (ANOVA) with repeated measures to determine the effect of this compound.[7]

Controls for Validating Specificity

To ensure that the observed effects are specifically due to the inhibition of PDE2 by this compound, several controls are essential.

cluster_0 Controls This compound This compound Vehicle Vehicle Control (e.g., DMSO) Other PDEi Other PDE Inhibitors (e.g., Sildenafil for PDE5) KO Models Knockout Models (e.g., NPR-A KO mice) Blockers Upstream Pathway Blockers (e.g., KT5823 for PKG)

Caption: Logical relationship of controls for validating this compound's effect.

  • Vehicle Control: A group treated with the solvent used to dissolve this compound (e.g., DMSO) is crucial to control for any effects of the vehicle itself.

  • Other PDE Inhibitors: Comparing the effects of this compound with inhibitors of other PDE families, such as a PDE5 inhibitor like sildenafil, can help to dissect the specific role of PDE2.[4][5]

  • Knockout Models: Using animal models where components of the cGMP signaling pathway are knocked out, such as natriuretic peptide receptor-A (NPR-A) knockout mice, can confirm the pathway-specific action of this compound.[7]

  • Upstream and Downstream Blockers: Employing inhibitors of upstream activators (e.g., NOS inhibitors like L-NAME) or downstream effectors (e.g., the PKG inhibitor KT5823) can further elucidate the specific signaling cascade involved.[1][7] For instance, the neuroprotective effect of this compound was blocked by the PKG inhibitor KT5823, indicating a cGMP-dependent mechanism.[1]

References

Validating Bay 60-7550 Specificity: A Comparison Guide Utilizing PDE Knockout Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the performance of the phosphodiesterase 2 (PDE2) inhibitor, Bay 60-7550, with a focus on validating its specificity through the use of knockout mouse models. The experimental data cited herein demonstrates the compound's mechanism of action and its reliance on specific signaling pathways, thereby confirming its targeted effects.

Unveiling the Specificity of this compound

This compound is a potent and selective inhibitor of PDE2, an enzyme that hydrolyzes both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2] The specificity of this compound is crucial for its therapeutic potential, ensuring that its effects are mediated through the intended PDE2 target and minimizing off-target interactions. Knockout animal models, in which a specific gene is inactivated, are invaluable tools for validating the specificity of pharmacological agents. By observing the absence of a drug's effect in an animal lacking the target protein or a key component of its signaling pathway, researchers can confirm the drug's mechanism of action.

Comparative Data from Knockout Models

The following tables summarize key quantitative data from studies that have utilized knockout mice to investigate the specificity of this compound. These studies collectively demonstrate that the effects of this compound are abolished in the absence of key components of the cGMP signaling pathway, its primary target.

Model SystemKey FindingQuantitative DataReference
Pulmonary Hypertension (Hypoxia-Induced) The beneficial effects of this compound on right ventricular systolic pressure (RVSP) and right ventricular hypertrophy (RVH) are lost in natriuretic peptide receptor A (NPR-A) knockout mice.RVSP (mmHg): - Wild-type + Hypoxia + Vehicle: ~55 - Wild-type + Hypoxia + this compound: ~40 - NPR-A KO + Hypoxia + Vehicle: ~60 - NPR-A KO + Hypoxia + this compound: ~60 RVH (RV/[LV+S]): - Wild-type + Hypoxia + Vehicle: ~0.35 - Wild-type + Hypoxia + this compound: ~0.28 - NPR-A KO + Hypoxia + Vehicle: ~0.38 - NPR-A KO + Hypoxia + this compound: ~0.38[3]
Heart Failure (Pressure Overload-Induced) The cardioprotective effects of this compound are maintained in guanylyl cyclase-A (GC-A) knockout mice but are absent in guanylyl cyclase-1α (GC-1α) knockout mice, indicating a preferential effect on the NO/GC-1/cGMP pathway.Left Ventricular Ejection Fraction (%): - Wild-type + AAC + Vehicle: ~30% - Wild-type + AAC + this compound: ~50% - GC-A KO + AAC + Vehicle: ~25% - GC-A KO + AAC + this compound: ~45% - GC-1α KO + AAC + Vehicle: ~30% - GC-1α KO + AAC + this compound: ~30%[4]
Cardiac Myocytes The increase in cAMP levels induced by this compound following β-adrenergic stimulation is abolished in PDE2A knockout cardiomyocytes.FRET Ratio Change (% of maximal response): - Control Cardiomyocytes + ISO + this compound: Increased FRET ratio - PDE2A-KO Cardiomyocytes + ISO + this compound: No significant change in FRET ratio[5]
Leydig Cell Steroidogenesis This compound had no significant effect on testosterone production in wild-type or PDE8A/B double-knockout Leydig cells, suggesting its primary targets in this context are not PDE8A or PDE8B.Testosterone Production (relative to control): - Wild-type + this compound (1 µM): No significant change - PDE8A/B DKO + this compound (1 µM): No significant change[6][7]

Experimental Protocols

Pulmonary Hypertension Model
  • Animal Model: Wild-type and natriuretic peptide receptor A (NPR-A) knockout mice were exposed to chronic hypoxia (10% O2) for 3-5 weeks to induce pulmonary hypertension.[3]

  • Drug Administration: this compound (10 mg/kg/day) or vehicle was administered orally for the duration of the hypoxic exposure.[3]

  • Key Measurements: Right ventricular systolic pressure (RVSP) was measured via right heart catheterization. Right ventricular hypertrophy (RVH) was assessed by the ratio of the right ventricular free wall weight to the left ventricle plus septum weight (RV/[LV+S]).[3]

Heart Failure Model
  • Animal Model: Wild-type, guanylyl cyclase-A (GC-A) knockout, and guanylyl cyclase-1α (GC-1α) knockout mice were subjected to aortic arch constriction (AAC) to induce pressure overload and heart failure.[4]

  • Drug Administration: this compound (10 mg/kg/day) or vehicle was administered orally starting 3 weeks after AAC and continued for 3 weeks.[4]

  • Key Measurements: Cardiac function, including left ventricular ejection fraction, was assessed by echocardiography.[4]

Isolated Cardiomyocyte Model
  • Cell Model: Primary neonatal and adult cardiomyocytes were isolated from rats. PDE2A was knocked out using the CRISPR/Cas9 system.[5]

  • Drug Administration: Cardiomyocytes were stimulated with the β-adrenergic agonist isoproterenol (ISO), followed by the addition of this compound (100 nM).[5]

  • Key Measurements: Cyclic AMP levels were monitored in real-time using a FRET-based cAMP biosensor.[5]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways affected by this compound and the experimental workflows used to validate its specificity.

cluster_0 NO-GC-1-cGMP Pathway cluster_1 NP-GC-A-cGMP Pathway cluster_2 PDE2 Inhibition NO Nitric Oxide (NO) sGC Soluble Guanylyl Cyclase (sGC) NO->sGC cGMP_NO cGMP sGC->cGMP_NO GTP GTP GTP->sGC PKG_NO PKG cGMP_NO->PKG_NO PDE2 PDE2 cGMP_NO->PDE2 Hydrolysis Vasodilation_NO Vasodilation PKG_NO->Vasodilation_NO NP Natriuretic Peptides (ANP, BNP) NPR_A NPR-A (GC-A) NP->NPR_A cGMP_NP cGMP NPR_A->cGMP_NP GTP2 GTP GTP2->NPR_A PKG_NP PKG cGMP_NP->PKG_NP cGMP_NP->PDE2 Hydrolysis Vasodilation_NP Vasodilation PKG_NP->Vasodilation_NP GMP 5'-GMP PDE2->GMP AMP 5'-AMP PDE2->AMP Bay607550 This compound Bay607550->PDE2 Inhibits cAMP cAMP cAMP->PDE2 Hydrolysis cluster_0 In Vivo Knockout Model Workflow Start Select Knockout Mouse Model (e.g., NPR-A KO) Induce_Disease Induce Disease Phenotype (e.g., Hypoxia) Start->Induce_Disease Treat Treat with This compound or Vehicle Induce_Disease->Treat Measure Measure Physiological and Molecular Endpoints Treat->Measure Compare Compare Effects in Wild-Type vs. Knockout Animals Measure->Compare

References

A Comparative Analysis of the Therapeutic Windows of Bay 60-7550 and Rolipram

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the therapeutic windows of the phosphodiesterase (PDE) inhibitors Bay 60-7550 (a PDE2 inhibitor) and rolipram (a PDE4 inhibitor). The analysis is based on available preclinical data, focusing on the balance between therapeutic efficacy in cognitive enhancement and the primary dose-limiting side effect of emesis.

Executive Summary

The available evidence suggests that this compound possesses a wider therapeutic window compared to rolipram. This is primarily attributed to the significant emetic potential of rolipram, which occurs at doses close to its therapeutically effective range for cognitive enhancement. In contrast, this compound is reported to have a much lower propensity for inducing nausea and vomiting, allowing for a potentially larger margin between effective and adverse effect doses. While direct head-to-head studies providing a precise therapeutic index for both compounds under identical conditions are limited, the existing data strongly supports a more favorable safety and tolerability profile for this compound.

Data Presentation

Table 1: Comparative Efficacy in Cognitive Enhancement (Morris Water Maze)
CompoundAnimal ModelDosing RegimenEffective Dose Range for Cognitive EnhancementKey Findings
This compound Mice (Aβ1–42-induced memory impairment)Intraperitoneal (i.p.) for 14 days0.5 - 3.0 mg/kgSignificantly decreased escape latency and increased platform crossings, indicating improved spatial learning and memory.
Mice (Chronic stress-induced memory impairment)i.p. for 14 days3 mg/kgReversed chronic stress-induced impairments in spatial learning and memory.
Rolipram Naive MiceSubchronic for 6 days0.05 - 0.1 mg/kgSignificantly decreased escape latency and increased time spent in the target quadrant.
Mice (Object location task)Not specified0.03 mg/kgEnhanced memory in the object location task.
Table 2: Comparative Emetogenic Potential
CompoundAnimal ModelDosing RegimenEmetogenic Dose RangeTherapeutic Ratio (Emetic Dose / Efficacious Dose)
This compound FerretsNot specified in direct comparative studiesNot explicitly defined, but reported to have low emetogenic potential.Wider than rolipram (inferred from qualitative statements).
Rolipram FerretsOral administrationDose-dependent emesis observed.Approximately 10x (Emetic properties observed at a dose 10 times the memory-enhancing dose).

Experimental Protocols

Morris Water Maze for Cognitive Enhancement

The Morris Water Maze (MWM) is a widely used behavioral test to assess spatial learning and memory in rodents.

Apparatus: A circular pool (approximately 1.5 meters in diameter) is filled with water made opaque with a non-toxic substance. A small escape platform is submerged just below the water's surface in a fixed location in one of the four quadrants of the pool. Various distal cues are placed around the room to serve as spatial references for the animals.

Procedure:

  • Acquisition Phase:

    • Animals are subjected to a series of training trials over several consecutive days (e.g., 4-6 days).

    • In each trial, the animal is placed into the water at one of several predetermined start locations, facing the wall of the pool.

    • The animal is allowed to swim freely to find the hidden platform. The time taken to find the platform (escape latency) and the path taken are recorded by a video tracking system.

    • If the animal fails to find the platform within a set time (e.g., 60-90 seconds), it is gently guided to it.

    • The animal is allowed to remain on the platform for a short period (e.g., 15-30 seconds) to learn its location in relation to the distal cues.

  • Probe Trial:

    • Following the acquisition phase, a probe trial is conducted where the escape platform is removed from the pool.

    • The animal is allowed to swim for a fixed duration (e.g., 60 seconds).

    • The time spent in the target quadrant (where the platform was previously located) and the number of times the animal crosses the former platform location are measured as an index of memory retention.

Drug Administration: For the studies cited, this compound was administered intraperitoneally daily for 14 days at doses of 0.5, 1.0, and 3.0 mg/kg in a mouse model of Alzheimer's disease. In another study, rolipram was administered subchronically for 6 days at doses of 0.05 and 0.1 mg/kg in naive mice.

Ferret Emesis Assay

The ferret is considered the gold standard for preclinical assessment of emetic potential due to its well-developed vomiting reflex, which is absent in rodents.

Apparatus: Ferrets are housed in individual observation cages that allow for clear visual monitoring of their behavior.

Procedure:

  • Acclimation:

    • Animals are acclimated to the testing environment and handling procedures to minimize stress-related responses.

  • Drug Administration:

    • The test compound (e.g., rolipram) is administered, typically via oral gavage or subcutaneous injection.

  • Observation Period:

    • Following drug administration, the animals are observed for a predetermined period (e.g., 2-4 hours).

    • The latency to the first emetic event, and the total number of retches (rhythmic abdominal contractions without expulsion of gastric contents) and vomits (forceful expulsion of gastric contents) are recorded.

  • Data Analysis:

    • The incidence and frequency of emesis are analyzed to determine the emetogenic potential of the compound at different doses.

Signaling Pathway Diagrams

// Nodes Bay607550 [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE2 [label="PDE2", fillcolor="#EA4335", fontcolor="#FFFFFF"]; cGMP [label="cGMP", fillcolor="#FBBC05", fontcolor="#202124"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKG [label="PKG", fillcolor="#34A853", fontcolor="#FFFFFF"]; PKA [label="PKA", fillcolor="#34A853", fontcolor="#FFFFFF"]; CREB [label="CREB", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Therapeutic_Effects [label="Therapeutic Effects\n(e.g., Cognitive Enhancement)", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"];

// Edges Bay607550 -> PDE2 [label="Inhibits"]; PDE2 -> cGMP [label="Hydrolyzes", dir=back]; PDE2 -> cAMP [label="Hydrolyzes", dir=back]; cGMP -> PKG [label="Activates"]; cAMP -> PKA [label="Activates"]; PKG -> CREB [label="Phosphorylates"]; PKA -> CREB [label="Phosphorylates"]; CREB -> Therapeutic_Effects [label="Leads to"]; } . this compound Signaling Pathway

// Nodes Rolipram [label="Rolipram", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PDE4 [label="PDE4", fillcolor="#EA4335", fontcolor="#FFFFFF"]; c

Unveiling the Role of PDE2A: A Comparative Analysis of the Pharmacological Inhibitor Bay 60-7550 and Genetic Models

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, understanding the precise mechanism and therapeutic potential of a compound is paramount. This guide provides a comprehensive cross-validation of the pharmacological effects of Bay 60-7550, a potent and selective phosphodiesterase 2A (PDE2A) inhibitor, with findings from genetic models targeting the Pde2a gene. By juxtaposing data from chemical biology and genetics, we offer a clearer, more objective picture of this compound's performance and its fidelity as a tool to probe PDE2A function.

This compound has emerged as a critical pharmacological tool for investigating the role of PDE2A in various physiological and pathological processes. Its high selectivity allows for the acute and reversible inhibition of PDE2A, an enzyme that hydrolyzes the second messengers cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1] Genetic models, such as PDE2A knockout mice, provide a complementary approach by offering insights into the long-term consequences of PDE2A absence. This guide synthesizes experimental data from both approaches to provide a robust validation of this compound's mechanism of action and its utility in preclinical research.

Comparative Efficacy and Selectivity

This compound is a highly potent and selective inhibitor of the phosphodiesterase 2A (PDE2A) enzyme. The tables below summarize its inhibitory activity against various human and bovine phosphodiesterases, highlighting its selectivity for PDE2A. This selectivity is crucial for attributing its biological effects to the inhibition of PDE2A rather than off-target interactions.

ParameterHuman PDE2ABovine PDE2ABovine PDE1Human PDE5AHuman PDE10A
IC50 (nM) 4.72.0108580704

Table 1: Inhibitory activity (IC50) of this compound against various phosphodiesterase enzymes.[1]

ParameterHuman PDE4BHuman PDE3B/7B/8A/9A/11A
IC50 (nM) 1830>4000

Table 2: Inhibitory activity (IC50) of this compound against other human phosphodiesterase isoforms, demonstrating lower potency and thus high selectivity for PDE2A.

Cross-Validation in Preclinical Models

Neurological and Cognitive Functions

In models of cognitive impairment, such as those induced by amyloid-beta (Aβ), this compound has been shown to reverse memory deficits.[2] This is consistent with the understanding that PDE2A is highly expressed in brain regions critical for learning and memory, including the hippocampus and cortex.[3] The neuroprotective effects of this compound are linked to its ability to elevate cAMP and cGMP levels, leading to the activation of downstream signaling pathways involving protein kinase G (PKG), protein kinase A (PKA), and the transcription factor cAMP response element-binding protein (CREB).[2][4]

Preclinical ModelKey Findings with this compoundSupporting Genetic Model Evidence
Aβ-induced Cognitive Impairment Reverses memory impairment, reduces neuroinflammation, and increases levels of brain-derived neurotrophic factor (BDNF).[2]Studies on PDE2A knockout mice have also implicated PDE2A in the regulation of synaptic plasticity and memory formation.
Anxiety Models Exhibits anxiolytic-like effects in behavioral tests such as the elevated plus-maze.[3]Amygdala-restricted genetic ablation of PDE2A has been reported to produce anxiolytic effects.[3]
Fragile X Syndrome (FXS) and Autism Spectrum Disorder (ASD) Models Corrects socio-cognitive impairments and rescues synaptic plasticity deficits in Fmr1 knockout mice.[5]Elevated PDE2A expression and activity have been observed in the cortex and hippocampus of Fmr1 knockout mice.[5]

Table 3: Comparison of this compound's effects and genetic model evidence in neurological disorders.

Cardiovascular and Pulmonary Conditions

This compound has also been investigated for its therapeutic potential in cardiovascular and pulmonary diseases. In models of pulmonary hypertension, the compound has been shown to elicit pulmonary vasodilation and prevent vascular remodeling.[6][7] These effects are dependent on the augmentation of cGMP signaling.

However, it is crucial to note that complete genetic knockout of Pde2a is embryonically lethal, with severe defects observed in cardiac and liver development.[8][9][10] This highlights the essential role of PDE2A in normal development and suggests that complete and sustained inhibition of the enzyme may have adverse effects. Pharmacological inhibition with this compound, which is typically administered acutely or sub-chronically, allows for a more controlled modulation of PDE2A activity, potentially avoiding the severe consequences of complete genetic ablation.

Preclinical ModelKey Findings with this compoundSupporting/Contrasting Genetic Model Evidence
Hypoxia- and Bleomycin-induced Pulmonary Hypertension Prevents the onset of pulmonary hypertension and reduces disease severity.[6][7]While not directly comparable due to embryonic lethality, this highlights the role of PDE2A in vascular function.
Heart Failure Models Can reverse cardiac hypertrophy by promoting NO/guanylyl cyclase/cGMP signaling.[11][12]Pde2a knockout embryos exhibit severe cardiac defects, including interventricular septum defects and thinning of the myocardial wall, underscoring the critical role of PDE2A in heart development.[8][9]

Table 4: Comparison of this compound's effects and genetic model evidence in cardiovascular and pulmonary conditions.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms discussed, the following diagrams illustrate the key signaling pathways affected by this compound and a typical experimental workflow for its evaluation.

Bay_60_7550_Signaling_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular GC_Activators Guanylyl Cyclase Activators (e.g., NO, ANP) GC Guanylyl Cyclase GC_Activators->GC AC_Activators Adenylyl Cyclase Activators (e.g., Forskolin) AC Adenylyl Cyclase AC_Activators->AC cGMP cGMP GC->cGMP produces cAMP cAMP AC->cAMP produces GTP GTP GTP->GC converts ATP ATP ATP->AC converts PDE2A PDE2A cGMP->PDE2A hydrolyzed by PKG PKG cGMP->PKG activates cAMP->PDE2A hydrolyzed by PKA PKA cAMP->PKA activates Bay_60_7550 This compound Bay_60_7550->PDE2A inhibits CREB CREB Phosphorylation PKG->CREB PKA->CREB BDNF BDNF Expression CREB->BDNF Cellular_Effects Cellular Effects (e.g., Neuroprotection, Vasodilation) BDNF->Cellular_Effects

Caption: Signaling pathway of this compound action.

Experimental_Workflow Model_Induction Induction of Preclinical Model (e.g., Aβ injection, Hypoxia) Treatment Treatment with this compound (Vehicle control group) Model_Induction->Treatment Behavioral_Testing Behavioral Assessments (e.g., Morris Water Maze, Elevated Plus-Maze) Treatment->Behavioral_Testing Tissue_Collection Tissue Collection (e.g., Brain, Lungs) Behavioral_Testing->Tissue_Collection Biochemical_Analysis Biochemical and Molecular Analysis (e.g., Western Blot for pCREB, BDNF; cGMP/cAMP assays) Tissue_Collection->Biochemical_Analysis Data_Analysis Data Analysis and Interpretation Biochemical_Analysis->Data_Analysis

Caption: A typical experimental workflow for evaluating this compound.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of scientific findings. Below are summaries of key experimental protocols cited in the literature for studies involving this compound.

In Vivo Administration in Rodent Models
  • Route of Administration: this compound is orally active and can be administered by oral gavage (p.o.) or intraperitoneal injection (i.p.).[2]

  • Dosage: Effective doses in mice and rats for improving learning and memory have been reported in the range of 0.3-3 mg/kg. For studies on pulmonary hypertension, doses up to 10 mg/kg/day have been used.[6]

  • Vehicle: this compound is often dissolved in a vehicle such as a mixture of DMSO, PEG300, Tween-80, and saline for in vivo administration.[13]

Behavioral Assessments
  • Morris Water Maze (MWM): This test is used to assess spatial learning and memory. Mice are trained to find a hidden platform in a pool of water. The latency to find the platform and the number of platform crossings are measured.[2]

  • Elevated Plus-Maze (EPM): This test is used to assess anxiety-like behavior. The maze consists of two open and two closed arms. The time spent in the open arms is used as a measure of anxiety, with less time indicating higher anxiety.[3]

Biochemical and Molecular Analyses
  • Western Blotting: This technique is used to measure the levels of specific proteins. For example, in studies with this compound, Western blotting has been used to measure the phosphorylation of CREB (pCREB) and the expression of BDNF in brain tissue.[2][4]

  • Enzyme-Linked Immunosorbent Assay (ELISA): This method can be used to quantify the levels of cAMP and cGMP in tissue homogenates to confirm the biochemical effect of PDE2A inhibition.

Conclusion

The convergence of data from pharmacological studies using this compound and genetic studies involving PDE2A knockout models provides a robust validation of PDE2A as a therapeutic target. This compound has been demonstrated to be a potent and selective tool for probing the function of PDE2A in a variety of preclinical models. The cross-validation with genetic models confirms that its mechanism of action is indeed through the inhibition of PDE2A, leading to the modulation of cAMP and cGMP signaling pathways. This guide provides a foundational resource for researchers and drug development professionals seeking to understand and utilize this compound in their investigations.

References

Safety Operating Guide

Proper Disposal and Handling of Bay 60-7550: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Essential Safety and Logistical Information for Researchers

Bay 60-7550 is a potent and selective inhibitor of phosphodiesterase 2 (PDE2), an enzyme that plays a crucial role in cyclic nucleotide signaling by hydrolyzing both cyclic adenosine monophosphate (cAMP) and cyclic guanosine monophosphate (cGMP).[1][2][3] While research indicates its potential in various therapeutic areas, including cognitive disorders and pulmonary hypertension, proper handling and disposal are paramount for laboratory safety and environmental responsibility.[3][4]

Although some safety data sheets (SDS) classify this compound as not hazardous according to the Globally Harmonized System (GHS), it is crucial to follow institutional and local regulations for chemical waste disposal.[5] One SDS notes acute oral toxicity, underscoring the need for careful handling.[6]

Immediate Safety and Disposal Plan

Storage and Handling:

  • Store in a tightly sealed container in a cool, dry place. For long-term storage, -20°C is recommended.[1]

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat when handling the compound.

  • Avoid inhalation of dust or contact with skin and eyes.

Disposal Procedures: The proper disposal of this compound and its containers should always be conducted in accordance with local, state, and federal regulations. It is imperative to consult with your institution's Environmental Health and Safety (EHS) department for specific guidelines.[7]

  • Unused Solid Material: Unused or waste solid this compound should be collected in a clearly labeled, sealed container. This container should be marked as "non-hazardous chemical waste" unless otherwise specified by your institution.[5] Do not dispose of solid chemical waste in regular laboratory trash cans.[6]

  • Solutions: Aqueous solutions of this compound may potentially be disposed of down the drain with copious amounts of water, but only with prior written approval from your EHS department.[5][6][7] The pH of the solution should be neutral (between 6.0 and 9.0) before drain disposal.[5]

  • Empty Containers: Ensure containers are "RCRA empty," meaning no freestanding liquid remains. Deface or remove labels from empty containers before disposing of them in the regular trash.[6][8]

  • Contaminated Materials: Any materials, such as pipette tips or wipes, that are contaminated with this compound should be collected in a designated hazardous waste container and disposed of through your institution's chemical waste program.[7]

Quantitative Data Summary

The following table summarizes key quantitative parameters for this compound based on published research.

ParameterValueSpecies/SystemReference
IC₅₀ (PDE2) 2.0 nMBovine[1]
4.7 nMHuman[1]
Ki (PDE2) 3.8 nMNot Specified[2]
In Vitro Concentration 1 µMNeuronal Cultures / PASMCs[2]
In Vivo Dosage (Mice) 0.5, 1.0, 3.0 mg/kg/day (i.p.)ICR Mice[1][2]
In Vivo Dosage (Rats) 1.5 mg/kg (i.p.)Sprague-Dawley Rats[9]

Signaling Pathway of this compound

This compound exerts its effects by inhibiting the phosphodiesterase 2 (PDE2) enzyme. PDE2 is responsible for the degradation of the second messengers cAMP and cGMP. By inhibiting PDE2, this compound leads to an accumulation of intracellular cAMP and cGMP, which in turn activates downstream signaling cascades mediated by Protein Kinase A (PKA) and Protein Kinase G (PKG), respectively. These pathways are involved in a wide range of cellular processes, including synaptic plasticity, memory, and smooth muscle relaxation.[3][10]

Bay_60_7550_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol GC Guanylyl Cyclase cGMP cGMP GC->cGMP GTP AC Adenylyl Cyclase cAMP cAMP AC->cAMP ATP Bay This compound PDE2 PDE2 Bay->PDE2 GMP 5'-GMP PDE2->GMP Hydrolysis AMP 5'-AMP PDE2->AMP Hydrolysis cGMP->PDE2 PKG PKG cGMP->PKG cAMP->PDE2 PKA PKA cAMP->PKA Cellular_Response Cellular Response (e.g., Synaptic Plasticity, Vasodilation) PKG->Cellular_Response PKA->Cellular_Response

This compound inhibits PDE2, increasing cAMP and cGMP levels.

Experimental Protocols

In Vivo Administration in a Mouse Model of Cognitive Impairment

This protocol is based on studies investigating the effects of this compound on memory in mice.[2]

  • Animal Model: Male ICR mice (weighing 28-35 g) are used.

  • Drug Preparation: this compound is dissolved in a vehicle solution, for example, 5% dimethyl sulfoxide (DMSO) in saline.[11]

  • Administration:

    • Mice are administered this compound at doses of 0.5, 1.0, or 3.0 mg/kg/day via intraperitoneal (i.p.) injection.[2]

    • The administration is carried out for a period of 14 consecutive days.[2]

  • Behavioral Testing:

    • 24 hours after the final drug administration, behavioral tests such as the Morris Water Maze or Passive Avoidance test are performed to assess cognitive function.[2][12]

  • Biochemical Analysis:

    • Following behavioral testing, mice are sacrificed, and brain tissues (e.g., hippocampus and prefrontal cortex) are dissected for biochemical analyses such as Western blotting to measure protein levels of key signaling molecules (e.g., p-CREB, CREB, BDNF).[2]

Experimental Workflow for In Vivo Study

In_Vivo_Workflow cluster_setup Experimental Setup cluster_procedure Procedure cluster_analysis Analysis A Animal Model Selection (e.g., ICR Mice) C Daily Drug Administration (i.p., 14 days) A->C B Drug Preparation (this compound in Vehicle) B->C D Behavioral Testing (e.g., Morris Water Maze) C->D E Sacrifice and Tissue Collection D->E F Biochemical Assays (e.g., Western Blot) E->F G Data Analysis and Interpretation F->G

Workflow for an in vivo study using this compound in mice.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.